molecular formula C15H19N5 B1663847 VUF10460

VUF10460

Cat. No.: B1663847
M. Wt: 269.34 g/mol
InChI Key: NIJGWJIOMPHDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VUF10460 is a histamine H4 receptor agonist (Kis = 5.01 and 14.13 nM for the human and rat receptors, respectively). It is selective for the rat histamine H4 receptor over the rat histamine H3 receptor (Kis = 34.67 and 1,778.28 nM, respectively). This compound (10 mg/kg) potentiates the formation of HCl-induced ulcers in the rat gastric mucosa, an effect that is not blocked by the histamine H4 receptor antagonist JNJ-7777120.> this compound is a non-imidazole histamine H4 receptor agonist;  binds to rat H4 receptor with a pKi of 7.46.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)14-11-13(17-15(16)18-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJGWJIOMPHDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VUF10460: A Technical Guide to its Mechanism of Action as a Histamine H4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of VUF10460, a non-imidazole compound identified as a potent and selective agonist for the histamine H4 receptor (H4R). This document outlines its binding characteristics, signaling pathways, and functional effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its pharmacological profile.

Core Mechanism of Action: Selective H4 Receptor Agonism

This compound's primary mechanism of action is the selective activation of the histamine H4 receptor, the fourth subtype of G protein-coupled receptors (GPCRs) for histamine.[1][2][3][4] Unlike the other histamine receptors, the H4R is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, implicating it as a key modulator of immune and inflammatory responses.[2] this compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the H4 receptor in conditions like asthma, allergies, and autoimmune diseases.[5]

Binding Affinity and Selectivity

This compound demonstrates a high affinity for the histamine H4 receptor, with a notable selectivity over the histamine H3 receptor (H3R).[1][3] The binding affinities have been quantified in radioligand binding assays using membranes from cells expressing recombinant human or rat receptors.

CompoundReceptorSpeciesBinding Affinity (Ki)Reference
This compound H4RHuman5.01 nM[3]
This compound H4RRat14.13 nM (pKi = 7.46)[1][2][3]
This compound H3RRat1778.28 nM (pKi = 5.75)[1][3]

Table 1: Binding Affinity of this compound for Histamine H3 and H4 Receptors.

The data indicates that this compound has approximately a 50-fold greater selectivity for the rat H4 receptor compared to the rat H3 receptor.[1] It is important to note that one commercial vendor has erroneously listed this compound as an antagonist; however, the overwhelming scientific literature confirms its role as an agonist.[5]

Signal Transduction Pathways

As a G protein-coupled receptor, the histamine H4 receptor primarily couples to the Gαi/o family of G proteins.[2] Agonist binding by this compound initiates a cascade of intracellular events characteristic of Gαi/o activation.

Canonical Gαi/o Signaling

The primary signaling pathway activated by this compound involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This pathway is a hallmark of H4R activation and can be measured in functional assays.

Gβγ-Mediated Effects and Calcium Mobilization

Upon activation and the dissociation of the Gαi/o subunit, the liberated Gβγ dimer can activate other downstream effectors. A key Gβγ-mediated event is the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels.[2] This mobilization of intracellular calcium is a critical signal for various cellular responses, including chemotaxis and cellular shape change in immune cells like eosinophils and mast cells.[2]

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound H4R Histamine H4 Receptor (H4R) This compound->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_alpha->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Responses (e.g., Chemotaxis) PKA->Cellular_Response Modulates PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers Ca2_release->Cellular_Response

Figure 1: this compound-activated H4R signaling cascade.

In Vivo Pharmacological Effects: The Gastric Lesion Model

An important in vivo study investigated the effects of this compound in a rat model of HCl-induced gastric lesions.[1] In this model, this compound administered at 10 mg/kg was found to significantly enhance, or potentiate, the formation of gastric ulcers.[1][3] This pro-ulcerogenic effect was unexpected.

Intriguingly, this effect was not blocked by the selective H4R antagonist JNJ-7777120.[1][3] This finding suggests that the pro-ulcerogenic action of this compound in this specific experimental context may be independent of the H4 receptor. The mechanism behind this observation remains to be fully elucidated but could involve off-target effects at other receptors or interaction with different physiological pathways under the stress of a chemical-induced gastric injury.

Experimental Protocols

The characterization of this compound relies on a suite of standard pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity of this compound for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

  • Cell membranes from HEK-293 or Sf9 cells stably expressing the human or rat histamine H4 receptor.

  • Radioligand: [³H]histamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Competitor Ligand: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific binding control: High concentration of unlabeled histamine or JNJ7777120.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [³H]histamine (near its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding from wells containing a saturating concentration of an unlabeled H4R ligand. Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]histamine binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Prepare Reagents: - H4R Membranes - [³H]histamine (Radioligand) - this compound (Competitor) incubate Incubate Components: Membranes + Radioligand + This compound (various conc.) prep->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Liquid Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis: - Calculate IC50 - Convert to Ki using Cheng-Prusoff Equation count->analyze

Figure 2: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay (for Functional Agonism)

This cell-based functional assay measures the ability of this compound to induce an increase in intracellular calcium, a key downstream event of H4R activation.

Objective: To determine the potency (EC50) of this compound as an H4R agonist.

Materials:

  • HEK-293 cells stably expressing the human H4 receptor (and often a promiscuous G protein like Gα16 to enhance the calcium signal).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound dilution series.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the H4R-expressing cells into black, clear-bottom 96-well microplates and culture for 24 hours.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Fluorescence Measurement: Place the cell plate in the fluorescence microplate reader.

  • Baseline Reading: Record a stable baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: Automatically inject varying concentrations of this compound into the wells.

  • Signal Recording: Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the transient increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

HCl-Induced Gastric Lesion Model in Rats

This in vivo protocol, based on the study by Coruzzi et al., evaluates the effect of this compound on gastric mucosal integrity.

Objective: To assess the in vivo effect of this compound on chemically-induced gastric damage.

Materials:

  • Male Wistar rats (fasted for 24 hours with free access to water).

  • 0.6 N HCl solution.

  • This compound dissolved in a suitable vehicle (e.g., 100% DMSO).[1]

  • Vehicle control.

  • Anesthetic for euthanasia.

  • Dissection tools and a method for lesion scoring (e.g., measuring the area of damage).

Procedure:

  • Animal Preparation: Fast rats for 24 hours prior to the experiment.

  • Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg) or vehicle subcutaneously 30 minutes before the HCl challenge.[1]

  • Induction of Gastric Lesions: Administer 0.6 N HCl (5 mL/kg) via oral gavage.[1]

  • Observation Period: House the animals for a set period (e.g., 1 hour) after HCl administration.

  • Euthanasia and Dissection: Euthanize the rats and dissect the stomachs.

  • Lesion Assessment: Open the stomachs along the greater curvature, rinse with saline, and score the gastric lesions. The lesion index can be calculated based on the number and severity of the lesions or by measuring the total area of mucosal damage.

  • Data Analysis: Compare the lesion scores between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a well-characterized, selective agonist of the histamine H4 receptor. Its primary mechanism of action involves binding to and activating the H4R, leading to Gαi/o-mediated inhibition of adenylyl cyclase and Gβγ-mediated calcium mobilization. These signaling events position this compound as a critical tool for investigating the role of the H4 receptor in immunity and inflammation. While its in vivo effects in a gastric lesion model present an intriguing area for further research, potentially involving off-target actions, its utility in dissecting H4R-specific pathways in numerous other physiological and pathological systems is firmly established.

References

VUF10460: An In-Depth Technical Guide to a Selective Histamine H4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R), a key player in immune and inflammatory responses. This document provides a comprehensive technical overview of this compound, including its binding affinity, selectivity profile, and functional activity. Detailed experimental protocols for the characterization of this compound are outlined, and its role in H4R-mediated signaling pathways is illustrated. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their investigations of H4R pharmacology and its therapeutic potential.

Core Properties of this compound

This compound is distinguished by its high affinity and selectivity for the histamine H4 receptor. As a non-imidazole compound, it offers a different chemical scaffold compared to early imidazole-based histamine receptor ligands, which often displayed activity at multiple histamine receptor subtypes.

Quantitative Data Presentation

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and selectivity.

Table 1: Binding Affinity of this compound at Histamine Receptors

Receptor SubtypeSpeciesAssay TypepKiKi (nM)
H4HumanRadioligand Binding8.226.03
H4RatRadioligand Binding7.4634.67
H3RatRadioligand Binding5.751778.28

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile of this compound

Receptor ComparisonSelectivity (fold)
H4 (rat) vs. H3 (rat)~50

This compound demonstrates a significant selectivity for the rat H4 receptor over the rat H3 receptor.[1] It also exhibits high affinity for the human H4 receptor.

Histamine H4 Receptor Signaling Pathways

Activation of the H4R by an agonist such as this compound initiates a cascade of intracellular signaling events. The H4R primarily couples to Gαi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium. These signaling events are central to the physiological functions of the H4R, such as chemotaxis of immune cells.

Below are diagrams illustrating the primary signaling pathway of the H4R and a generalized workflow for characterizing a selective H4R agonist like this compound.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H4R H4 Receptor This compound->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP ATP Ca2 Ca²⁺ PLC->Ca2 Mobilizes Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to Ca2->Response Leads to Experimental_Workflow Compound This compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki, Selectivity) Compound->Binding_Assay Functional_Assay Functional Assays (cAMP, Ca²⁺, Chemotaxis) (Determine EC50, Efficacy) Binding_Assay->Functional_Assay Downstream_Signaling Downstream Signaling Analysis (e.g., MAPK/ERK Phosphorylation) Functional_Assay->Downstream_Signaling In_Vivo In Vivo Studies (Animal Models of Inflammation/Pain) Downstream_Signaling->In_Vivo Data_Analysis Data Analysis & Pharmacological Profile In_Vivo->Data_Analysis

References

VUF10460 CAS number and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VUF10460, a non-imidazole agonist of the histamine H4 receptor. This document consolidates key chemical properties, pharmacological data, and detailed experimental protocols relevant to the study of this compound and its interaction with the H4 receptor.

Core Chemical Properties

This compound, with the CAS number 1028327-66-3, is chemically identified as 4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine.[1][2] It is a crystalline solid with a molecular formula of C₁₅H₁₉N₅ and a molecular weight of approximately 269.34 g/mol .[1][2][3][4][5] The compound is soluble in DMSO and 0.1N HCl.[1][4][5] For long-term storage, it is recommended to keep the compound at -20°C.[4]

PropertyValueReferences
CAS Number 1028327-66-3[1][2][3][4]
IUPAC Name 4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine[1][2]
Molecular Formula C₁₅H₁₉N₅[1][2][3][4][5]
Molecular Weight 269.34 g/mol [3][4][5]
Appearance Crystalline solid[1][2]
Purity ≥98%[1][2][4]
Solubility Soluble in DMSO and 0.1N HCl[1][4][5]
Storage Store at -20°C[4]

Pharmacological Profile

This compound is a potent and selective agonist for the histamine H4 receptor.[4][5][6] It exhibits high affinity for both human and rat H4 receptors. The binding affinity (pKi) for the rat H4 receptor is 7.46.[7][8] For the human H4 receptor, the pKi has been reported as 8.22, with a Ki of 5.01 nM.[4][9] The compound displays approximately 50-fold selectivity for the rat H4 receptor over the rat H3 receptor, with pKi values of 7.46 and 5.75, respectively.[4][7]

Receptor SpeciesReceptor SubtypepKiKi (nM)References
RatH47.4634.67[1][4][7]
RatH35.751778.28[1][4][7]
HumanH48.225.01[4][9]

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[10] Activation of the H4 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The βγ subunits of the G protein can also modulate downstream effectors, including phospholipase C (PLC), leading to actin polymerization and chemotaxis.[5] Furthermore, H4 receptor activation can induce intracellular calcium mobilization and activate the MAPK/ERK signaling pathway.[7][8]

H4R_Signaling_Pathway This compound This compound H4R Histamine H4 Receptor (GPCR) This compound->H4R Agonist Binding G_protein Gαi/oβγ H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o Inhibition PLC Phospholipase C G_protein->PLC βγ Activation MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activation cAMP cAMP ↓ AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca_mobilization Ca²⁺ Mobilization ↑ PLC->Ca_mobilization Ca_mobilization->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

The following sections outline generalized protocols for key in vitro assays used to characterize the activity of this compound at the histamine H4 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the histamine H4 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound.

  • Materials:

    • Membrane preparations from cells expressing the histamine H4 receptor.

    • Radioligand (e.g., [³H]-Histamine or another suitable H4 receptor radioligand).

    • This compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Wash Buffer (ice-cold).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • To each well of a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, and a saturating concentration of a non-labeled ligand for non-specific binding).

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - H4R Membranes - Radioligand - this compound dilutions start->prepare_reagents incubation Incubate Reagents in 96-well Plate prepare_reagents->incubation filtration Rapid Filtration (Separate bound/free ligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the H4 receptor.

  • Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G proteins.

  • Materials:

    • Membrane preparations from cells expressing the histamine H4 receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • This compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates.

    • Filtration apparatus or SPA beads.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate the membranes with this compound at various concentrations in the assay buffer containing GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration or by adding stop solution if using SPA beads.

    • Measure the amount of [³⁵S]GTPγS bound to the G proteins by scintillation counting.

    • Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine EC₅₀ and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon H4 receptor activation.

  • Objective: To assess the ability of this compound to induce calcium signaling.

  • Materials:

    • Cells expressing the histamine H4 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • This compound.

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • 96-well black, clear-bottom plates.

    • Fluorescence plate reader with injection capabilities.

  • Procedure:

    • Seed cells in the 96-well plates and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence.

    • Inject this compound at various concentrations into the wells and immediately start recording the fluorescence signal over time.

    • Determine the peak fluorescence intensity for each concentration of this compound.

    • Plot the change in fluorescence against the concentration of this compound to determine the EC₅₀.

Mast Cell Degranulation Assay

This assay evaluates the effect of this compound on the release of inflammatory mediators from mast cells.

  • Objective: To determine if this compound induces mast cell degranulation.

  • Materials:

    • Mast cell line (e.g., HMC-1 or LAD-2) or bone marrow-derived mast cells.

    • This compound.

    • Reagents to measure a marker of degranulation (e.g., β-hexosaminidase or histamine).

    • Assay Buffer.

  • Procedure:

    • Incubate the mast cells with various concentrations of this compound for a specified time.

    • Centrifuge the cells to pellet them and collect the supernatant.

    • Measure the amount of the degranulation marker (e.g., β-hexosaminidase activity) in the supernatant.

    • Lyse the cell pellet to determine the total amount of the marker.

    • Calculate the percentage of degranulation as the amount of marker in the supernatant divided by the total amount of marker.

This guide provides a foundational understanding of this compound for its application in research and drug development. For specific experimental setups, it is recommended to consult the primary literature for detailed protocols and optimization parameters.

References

VUF10460 Affinity at Human and Rat Histamine H4 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of VUF10460 for human and rat histamine H4 (H4) receptors. It includes a detailed summary of its pKi values, an in-depth description of the experimental protocols used for their determination, and a visualization of the associated signaling pathways.

This compound Binding Affinity (pKi) at H4 Receptors

This compound is a non-imidazole agonist for the histamine H4 receptor. Its binding affinity is a critical parameter for its use as a research tool and for potential therapeutic development. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

The Ki values for this compound have been determined at both human and rat H4 receptors, and these can be converted to pKi values for a standardized comparison. The Ki values are 5.01 nM for the human H4 receptor and 14.13 nM for the rat H4 receptor. Another source reports a direct pKi value of 7.46 for the rat H4 receptor.[1]

Receptor SpeciesKi (nM)pKi
Human H4 Receptor5.018.30
Rat H4 Receptor14.137.85
Rat H4 Receptor-7.46[1]

Note: pKi was calculated from the Ki value using the formula pKi = -log(Ki in M). A slight discrepancy in the rat H4 receptor pKi value is noted from different sources.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the Ki value for this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the H4 receptor.

Key Components and Methodology:
  • Cell Lines: The assay commonly utilizes membranes from cell lines that stably express the recombinant human or rat H4 receptor, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

  • Radioligand: Tritiated histamine ([3H]histamine) is a widely used radioligand for H4 receptor binding assays.

  • Procedure:

    • Membrane Preparation: Cell membranes expressing the H4 receptor are prepared and quantified.

    • Incubation: A fixed concentration of [3H]histamine is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor, this compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters (e.g., GF/B filters), which trap the cell membranes with the bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).

    • This generates a sigmoidal competition curve from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd for [3H]histamine at the H4 receptor has been reported to be approximately 16.1 nM.

Below is a graphical representation of the experimental workflow.

Experimental workflow for determining the Ki of this compound.

Histamine H4 Receptor Signaling Pathways

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can also activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These signaling events ultimately result in various cellular responses, including chemotaxis, cytokine release, and modulation of immune cell function.

The following diagram illustrates the principal signaling pathway of the histamine H4 receptor.

G cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC inhibits Cellular_Response Cellular Response (e.g., Chemotaxis) G_betagamma->Cellular_Response modulates cAMP->Cellular_Response regulates This compound This compound This compound->H4R activates

Simplified signaling pathway of the histamine H4 receptor.

References

VUF10460: A Technical Guide to its Selectivity Profile for the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of VUF10460, a non-imidazole compound, for the histamine H4 receptor (H4R) over the histamine H3 receptor (H3R). This compound is characterized as a potent H4R agonist. This document collates quantitative binding affinity data, details the experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Binding Affinity and Selectivity

The selectivity of this compound is primarily determined by comparing its binding affinity (Ki) for the H4 receptor versus the H3 receptor. The lower the Ki value, the higher the binding affinity. The data presented below has been compiled from various studies and demonstrates a clear preference for the H4 receptor.

Table 1: Binding Affinity (Ki) of this compound for Human and Rat Histamine Receptors

Receptor SubtypeSpeciesKi (nM)pKiReference
Histamine H4Human5.018.30[1]
Histamine H4Rat14.13 - 34.677.46 - 7.85[1][2]
Histamine H3Rat1778.285.75[1][2]

Table 2: Selectivity Profile of this compound

Receptor ComparisonSelectivity (Fold)Reference
Rat H4R vs. Rat H3R~50[2][3]

Experimental Protocols

The following sections describe the generalized methodologies for the key experiments used to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4] These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the H4 and H3 receptors.

Generalized Protocol:

  • Membrane Preparation:

    • Cells recombinantly expressing the target histamine receptor subtype (e.g., HEK293 cells expressing human H4R or rat H3R) are cultured.

    • The cells are harvested and homogenized in a cold buffer solution.

    • The cell homogenate is centrifuged to isolate the membrane fraction, which is then resuspended in an appropriate assay buffer.[5]

  • Competitive Binding Incubation:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-histamine or [³H]-Nα-methylhistamine) is incubated with the prepared cell membranes.[6][7]

    • Varying concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.

  • Equilibrium and Separation:

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[4]

  • Quantification:

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Functional Assays: cAMP Accumulation Assay

Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist at the receptor. Since both H3 and H4 receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

Objective: To assess the functional activity of this compound at the H4 receptor by measuring its effect on cAMP levels.

Generalized Protocol:

  • Cell Culture:

    • Cells expressing the histamine H4 receptor are cultured and seeded in microplates.

  • Compound Incubation:

    • The cells are incubated with varying concentrations of this compound.

  • Stimulation of Adenylyl Cyclase:

    • Adenylyl cyclase is stimulated using forskolin, which increases intracellular cAMP levels.[10]

  • Cell Lysis and cAMP Detection:

    • The cells are lysed to release the intracellular cAMP.

    • The amount of cAMP is quantified using a variety of methods, such as competitive immunoassays employing fluorescence or luminescence detection (e.g., HTRF or AlphaScreen).[3][11]

  • Data Analysis:

    • The ability of this compound to inhibit the forskolin-induced cAMP production is measured.

    • An EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is determined to quantify its potency as an agonist.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical Gi/o-coupled signaling pathways for the histamine H3 and H4 receptors.

H4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) H4R H4 Receptor This compound->H4R G_protein Gi/o Protein (αβγ) H4R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha->AC Inhibition MAPK MAPK (ERK1/2) G_betagamma->MAPK Activation GIRK GIRK Channel G_betagamma->GIRK Activation Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibition ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response MAPK->Cellular_Response K_ion K⁺ Efflux GIRK->K_ion Ca_ion Ca²⁺ Influx Inhibition Ca_channel->Ca_ion

Caption: H4 Receptor Signaling Pathway.

H3_Signaling_Pathway cluster_membrane Presynaptic Membrane cluster_cytoplasm Cytoplasm Histamine Histamine (Agonist) H3R H3 Receptor (Autoreceptor) Histamine->H3R G_protein Gi/o Protein (αβγ) H3R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha->AC Ca_channel N-type Ca²⁺ Channel G_betagamma->Ca_channel Inhibition ATP ATP ATP->AC PKA PKA cAMP->PKA Activation NT_Release Neurotransmitter Release Inhibition PKA->NT_Release Ca_ion Ca²⁺ Influx Inhibition Ca_channel->Ca_ion Ca_ion->NT_Release

Caption: H3 Receptor Signaling Pathway.

Experimental Workflows

The following diagrams outline the typical workflows for the experimental protocols described above.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture cells expressing target receptor (H4R/H3R) prep_membranes Homogenize cells and isolate membranes via centrifugation prep_cells->prep_membranes incubation Incubate membranes with radioligand and this compound to reach equilibrium prep_membranes->incubation prep_reagents Prepare radioligand and serial dilutions of this compound prep_reagents->incubation filtration Separate bound and free radioligand via vacuum filtration incubation->filtration counting Quantify bound radioactivity on filters using a scintillation counter filtration->counting analysis_ic50 Plot competition curve and determine IC50 value counting->analysis_ic50 analysis_ki Calculate Ki value using the Cheng-Prusoff equation analysis_ic50->analysis_ki

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed H4R-expressing cells into microplates incubation_vuf Pre-incubate cells with varying concentrations of this compound prep_cells->incubation_vuf prep_compounds Prepare serial dilutions of this compound and Forskolin prep_compounds->incubation_vuf incubation_fsk Stimulate cells with Forskolin to induce cAMP production incubation_vuf->incubation_fsk lysis_detection Lyse cells and detect intracellular cAMP levels (e.g., HTRF, AlphaScreen) incubation_fsk->lysis_detection analysis_curve Plot cAMP inhibition curve against this compound concentration lysis_detection->analysis_curve analysis_ec50 Determine EC50 value from the curve analysis_curve->analysis_ec50

Caption: cAMP Functional Assay Workflow.

References

VUF10460: A Technical Guide for Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The histamine H4 receptor (H4R) has emerged as a significant target in the field of immunopharmacology. As the fourth identified histamine receptor, it is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, neutrophils, dendritic cells, and T cells.[1] Its integral role in mediating immune and inflammatory responses has positioned it as a promising therapeutic target for a variety of conditions such as asthma, allergic rhinitis, chronic pruritus, and autoimmune diseases.[1][2][3][4]

VUF10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor.[5][6] Its ability to specifically activate the H4R makes it an invaluable chemical probe for researchers. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application in studying immunological and inflammatory pathways, and detailed experimental protocols for its use.

Core Properties of this compound

This compound's utility as a research tool is defined by its specific chemical properties and high binding affinity for the H4 receptor, particularly its selectivity over the H3 receptor.

Table 1: this compound Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₅H₁₉N₅
Molecular Weight 269.34 g/mol [7]
CAS Number 1028327-66-3[5]
Purity ≥98%
Solubility Soluble to 100 mM in DMSO

Table 2: this compound Receptor Binding Affinity

Receptor Species & SubtypeBinding Constant (pKi)Binding Constant (Ki)Selectivity
Human H4 Receptor 8.225.01 nM-
Rat H4 Receptor 7.46[5][6]14.13 nM~50-fold vs. Rat H3R[5]
Rat H3 Receptor 5.75[5]1,778.28 nM-

Note: pKi is the negative logarithm of the Ki value. Discrepancies in reported Ki values may arise from different experimental conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the histamine H4 receptor, which is coupled to Gi/o proteins. This activation initiates a downstream signaling cascade that is central to its immunomodulatory functions.

Upon agonist binding, the G protein dissociates into its Gα and Gβγ subunits. The Gβγ subunit, in particular, has been shown to activate Phospholipase C (PLC).[1] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C activity. A key outcome of this pathway in immune cells is the reorganization of the actin cytoskeleton, a process essential for cell shape change and chemotaxis.[1]

VUF10460_H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor (GPCR) G_protein Gi/o Protein (α, β, γ) H4R->G_protein Activates PLC Phospholipase C (PLC) Actin Actin Polymerization PLC->Actin Leads to G_protein->PLC Gβγ activates This compound This compound (Agonist) This compound->H4R Binds & Activates Response Cellular Response (e.g., Chemotaxis) Actin->Response

Caption: this compound-induced H4 receptor signaling cascade.

Role in Immunomodulation

The high expression of H4R on immune cells makes it a critical node in inflammatory signaling. By using this compound to stimulate this receptor, researchers can probe its function in various immune cell types.

  • Mast Cells: H4R activation is involved in mast cell chemotaxis, recruiting these key allergic-response cells to sites of inflammation.[1]

  • Eosinophils: The receptor mediates eosinophil shape change and migration, processes fundamental to their role in allergic inflammation and parasitic defense.[1]

  • Other Immune Cells: The H4R is also implicated in the activation of dendritic cells and the differentiation of T cells, highlighting its broader role in orchestrating the immune response.[1]

VUF10460_Immunomodulation cluster_cells Immune Cells Expressing H4R cluster_effects Functional Outcomes This compound This compound MastCell Mast Cell This compound->MastCell Activates H4R Eosinophil Eosinophil This compound->Eosinophil Activates H4R TCell T Cell / Dendritic Cell This compound->TCell Activates H4R Chemotaxis Chemotaxis MastCell->Chemotaxis Migration Shape Change & Migration Eosinophil->Migration Activation Activation & Differentiation TCell->Activation

Caption: Immunomodulatory roles of this compound via H4R activation.

Experimental Protocols and Applications

This compound is frequently used in both in vitro and in vivo models to investigate the consequences of H4R activation.

In Vivo Model: Rat Gastric Lesion Induction

This protocol details a method to study the pro-inflammatory effects of H4R activation in the gastric mucosa.

  • Objective: To assess the effect of this compound-mediated H4R activation on chemically-induced gastric lesions in rats.

  • Animal Model: 24-hour fasted rats.[5]

  • Materials:

    • This compound

    • Vehicle (e.g., 100% DMSO)

    • 0.6 N Hydrochloric Acid (HCl)

  • Procedure:

    • Randomly divide fasted rats into treatment groups (vehicle, this compound 10 mg/kg, this compound 30 mg/kg).[5]

    • Dissolve this compound in the chosen vehicle (e.g., 100% DMSO).[5]

    • Administer this compound or vehicle subcutaneously (s.c.) in a volume of 1 mL/kg.[5]

    • After 30 minutes, induce gastric lesions by administering a single intragastric (i.g.) dose of 0.6 N HCl at 5 mL/kg.[5]

    • After a predetermined time, euthanize the animals and collect the stomachs to assess the extent of gastric mucosal damage.

  • Expected Outcome: Administration of this compound is expected to significantly enhance or potentiate the gastric lesions induced by HCl, demonstrating a pro-inflammatory role for H4R activation in this context.[5]

In_Vivo_Workflow node_prep 1. Animal Preparation (24h Fasted Rats) node_drug 2. Drug Administration (s.c.) (this compound or Vehicle) node_prep->node_drug node_wait 3. Incubation (30 minutes) node_drug->node_wait node_induce 4. Lesion Induction (i.g.) (0.6 N HCl) node_wait->node_induce node_assess 5. Outcome Assessment (Evaluation of Gastric Mucosa) node_induce->node_assess

Caption: Experimental workflow for the in vivo gastric lesion study.

This compound Formulation for In Vitro and In Vivo Studies

Proper solubilization of this compound is critical for experimental success. While highly soluble in DMSO, this may not be suitable for all applications, especially in vivo.

Table 3: Recommended Formulations for this compound

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Final Solubility
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL[5]
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL[5]
3 10% DMSO90% Corn Oil--≥ 2.5 mg/mL[5]

Note: When preparing formulations, add each solvent sequentially and use heat or sonication if precipitation occurs.[5] Always verify the stability and compatibility of the chosen formulation with the specific experimental system.

Conclusion

This compound is a powerful and specific pharmacological tool for elucidating the complex role of the histamine H4 receptor in immunology and inflammation. Its utility as an agonist allows for the direct stimulation of H4R-mediated pathways, providing crucial insights into the mechanisms of mast cell and eosinophil recruitment, and the broader regulation of the immune response. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to leverage this compound in their studies, ultimately contributing to the understanding of inflammatory diseases and the development of novel H4R-targeted therapeutics.

References

Investigating the Therapeutic Potential of VUF10460: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin. Its ability to modulate immune responses has positioned it as a valuable pharmacological tool for investigating the therapeutic potential of H4R agonism in a variety of inflammatory and immune-mediated disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound and the broader therapeutic landscape of H4R-targeted compounds.

Introduction to this compound and the Histamine H4 Receptor

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and has emerged as a key player in inflammatory processes.[1] Unlike the other histamine receptors, H4R is primarily found on immune cells such as mast cells, eosinophils, basophils, dendritic cells, and T cells.[2] This selective expression pattern suggests that targeting the H4R could offer a more focused immunomodulatory approach with potentially fewer off-target effects compared to broader anti-inflammatory agents.

Activation of the H4R has been shown to mediate a range of cellular responses, including chemotaxis of mast cells and eosinophils, upregulation of adhesion molecules, and modulation of cytokine and chemokine release.[1] These actions implicate the H4R in the pathophysiology of various allergic and inflammatory conditions, including asthma, allergic rhinitis, pruritus, and autoimmune diseases.[3]

This compound has been instrumental in elucidating the physiological and pathophysiological roles of the H4R. As a selective agonist, it allows for the specific activation of this receptor, enabling researchers to probe its downstream effects in both in vitro and in vivo models.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the histamine H4 receptor. The following tables summarize the quantitative data available for this compound.

Table 1: Binding Affinity of this compound at Histamine Receptors

Receptor SubtypeSpeciesAssay TypepKiKi (nM)Reference
H4 ReceptorRatRadioligand Binding7.4634.7[4]
H3 ReceptorRatRadioligand Binding5.751778[4]

Table 2: Selectivity of this compound

Receptor ComparisonSelectivity (fold)Reference
H4 vs. H3 (Rat)~50[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and other H4R ligands.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from the H4 receptor.

Materials:

  • Membrane preparations from cells expressing the rat histamine H4 receptor.

  • Radioligand: [³H]-Histamine.

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor-containing membranes with a fixed concentration of [³H]-histamine and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., histamine).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of HCl-Induced Gastric Lesions in Rats

Objective: To evaluate the in vivo effect of this compound on gastric integrity.

Principle: This model assesses the ability of a compound to modulate gastric lesions induced by a chemical irritant.

Materials:

  • Male Wistar rats (fasted for 24 hours).

  • 0.6 N HCl.

  • This compound.

  • Vehicle (e.g., 100% DMSO).[4]

  • H4 receptor antagonist (e.g., JNJ7777120) for mechanism confirmation.

Procedure:

  • Administer this compound (e.g., 10 and 30 mg/kg) or vehicle subcutaneously 30 minutes before HCl administration.[4]

  • In a separate group, administer an H4 receptor antagonist prior to this compound to confirm the receptor-mediated effect.

  • Induce gastric lesions by intragastric administration of 0.6 N HCl (5 mL/kg).[4]

  • Sacrifice the animals at a predetermined time point after HCl administration.

  • Excise the stomachs and score the gastric lesions.

  • Statistical analysis is performed to compare the lesion scores between the different treatment groups.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the release of the Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This can subsequently trigger an increase in intracellular calcium concentrations and activate protein kinase C (PKC). These signaling events ultimately culminate in various cellular responses, such as chemotaxis and cytokine release.

H4R_Signaling_Pathway This compound This compound H4R Histamine H4 Receptor (GPCR) This compound->H4R Binds to G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Workflow for this compound Characterization

The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional assays and in vivo validation.

Experimental_Workflow start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assay (Determine Ki and Selectivity) start->binding_assay functional_assay In Vitro Functional Assays (e.g., cAMP, Calcium Mobilization, Chemotaxis) binding_assay->functional_assay in_vivo_model In Vivo Disease Models (e.g., Inflammation, Pain, Allergy) functional_assay->in_vivo_model data_analysis Data Analysis and Therapeutic Potential Assessment in_vivo_model->data_analysis end Conclusion data_analysis->end

Caption: Experimental Workflow for this compound Characterization.

Therapeutic Potential and Future Directions

The selective activation of the histamine H4 receptor by this compound provides a powerful tool to explore the therapeutic potential of targeting this receptor in various diseases. The pro-inflammatory effects observed in some models, such as the exacerbation of HCl-induced gastric lesions, suggest that H4R agonists might be beneficial in conditions where a heightened immune response is desired. Conversely, the development of H4R antagonists is a major focus for the treatment of allergic and inflammatory diseases.

Future research should focus on:

  • Expanding the in vivo characterization of this compound in a wider range of disease models, including those for asthma, pruritus, and pain.

  • Investigating the downstream signaling pathways of H4R activation in more detail to identify novel therapeutic targets.

  • Exploring the potential for biased agonism at the H4R, which could lead to the development of ligands that selectively activate specific downstream signaling pathways, offering a more refined therapeutic approach.

By providing a comprehensive understanding of this compound and its interaction with the histamine H4 receptor, this technical guide aims to facilitate further research into this promising therapeutic target and accelerate the development of novel treatments for a range of immune-mediated disorders.

References

VUF10460: A Technical Guide to its Effects on Histamine Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VUF10460, a non-imidazole compound, and its specific interactions with histamine receptor signaling pathways. The information presented herein is intended to support research and development efforts by providing detailed pharmacological data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and Histamine Receptors

This compound is a selective histamine H4 receptor (H4R) agonist.[1] Histamine receptors, which include four subtypes (H1R, H2R, H3R, and H4R), are a class of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes.[2][3] Their distinct signaling properties and tissue distribution make them important targets for therapeutic intervention in various diseases, including allergic and inflammatory conditions.[3][4]

  • H1 Receptor (H1R): Primarily coupled to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[5]

  • H2 Receptor (H2R): Coupled to Gs proteins, which activate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[5][6]

  • H3 Receptor (H3R): Coupled to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. It functions as a presynaptic autoreceptor, regulating histamine release.[7][8][9]

  • H4 Receptor (H4R): Also coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase.[5][10] It is highly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, implicating it in immune and inflammatory responses.[4][11]

This compound's selectivity for the H4R makes it a valuable tool for dissecting the specific roles of this receptor in complex biological systems.[12]

Pharmacological Profile of this compound

The primary mechanism of this compound is its direct binding to and activation of the histamine H4 receptor. Its pharmacological profile is defined by its binding affinity (Ki) and its functional activity as an agonist.

Binding Affinity Data

This compound demonstrates a significant selectivity for the histamine H4 receptor over the H3 receptor, particularly in rats.[1] The binding affinities, expressed as Ki values (inhibitory constant) or pKi (-log(Ki)), are summarized below. A lower Ki or higher pKi value indicates a higher binding affinity.[13]

Receptor SubtypeSpeciesBinding Affinity (Ki)Binding Affinity (pKi)Source(s)
H4 Receptor Human5.01 nM8.22[14][15]
H4 Receptor Rat14.13 nM - 34.67 nM7.46[1][14]
H3 Receptor Rat1,778.28 nM5.75[1][14]
Functional Activity

This compound is characterized as a potent H4R agonist.[1][14][15] Upon binding to the H4R, it stabilizes the receptor in an active conformation, initiating downstream intracellular signaling cascades.

Effect on Histamine H4 Receptor Signaling Pathway

As a Gi/o-coupled receptor, the activation of H4R by this compound primarily leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] The H4R has a known preference for coupling with the Gαi2 subtype over other Gαi/o proteins.[10] This signaling cascade is central to the receptor's role in modulating immune cell function, including chemotaxis and cytokine production.[4][11]

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor (H4R) G_protein Gi/o Protein (αi, β, γ) H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits This compound This compound (Agonist) This compound->H4R Binds & Activates ATP ATP ATP->AC Substrate cAMP cAMP Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response Leads to Inhibition_Line->cAMP Production ↓ Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Reagent_Prep Prepare Reagents: Radioligand, this compound, Buffers Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Determine IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Final_Result Binding Affinity (Ki) of this compound Ki_Calc->Final_Result cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plate Plate H4R-expressing Cells Pre_Incubate Pre-incubate cells with IBMX (PDE Inhibitor) Cell_Plate->Pre_Incubate Reagent_Prep Prepare this compound dilutions, Forskolin, and IBMX Stimulate Add this compound, then add Forskolin to stimulate Reagent_Prep->Stimulate Pre_Incubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Detect Lyse cells & detect cAMP (e.g., HTRF, ELISA) Incubate->Detect Curve_Fit Plot cAMP vs [this compound] & fit curve Detect->Curve_Fit Final_Result Potency (EC50) Efficacy (Emax) Curve_Fit->Final_Result

References

In Vitro Characterization of VUF10460: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10460 is a non-imidazole compound that has been identified as a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] The H4 receptor, a G protein-coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T-cells. Its involvement in inflammatory and immune responses has positioned it as a promising therapeutic target for a variety of disorders, such as allergic rhinitis, asthma, and pruritus. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, presenting key data on its binding affinity and selectivity, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound's binding affinity at various histamine receptor subtypes.

Table 1: Binding Affinity of this compound at Human and Rat Histamine H4 Receptors

SpeciesReceptorAssay TypeKᵢ (nM)Reference
HumanH4Radioligand Binding5.01[3]
RatH4Radioligand Binding14.13[3]
RatH4Radioligand Binding34.67[2]

Table 2: Selectivity Profile of this compound

Receptor ComparisonSelectivity (Fold-Difference in Kᵢ)Reference
Rat H4 vs. Rat H3~51x (based on Kᵢ of 34.67 nM for H4 and 1778.28 nM for H3)[2][3]

Note: Binding affinity data for this compound at histamine H1 and H2 receptors were not available in the reviewed literature. However, studies on other histaminergic ligands suggest that many H1 and H2 receptor antagonists exhibit low affinity for the H4 receptor, implying a degree of inherent selectivity.[4]

Experimental Protocols

This section outlines the general methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for histamine receptors.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the histamine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.

  • Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [³H]-histamine for H4R).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

While specific EC₅₀ values for this compound in functional assays were not found in the reviewed literature, the following are the standard assays used to characterize H4 receptor agonists.

Objective: To assess the effect of this compound on intracellular cyclic adenosine monophosphate (cAMP) levels, a downstream signaling molecule of Gαi/o-coupled receptors.

General Protocol:

  • Cell Culture: Cells expressing the H4 receptor are cultured in appropriate media.

  • Forskolin Stimulation: Cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of H4R activation via the Gβγ-PLC pathway.

General Protocol:

  • Cell Loading: Cells expressing the H4 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader with kinetic reading capabilities.

  • Data Analysis: The peak fluorescence signal is plotted against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.[5]

Objective: To evaluate the effect of this compound on the directed migration of immune cells, such as eosinophils or mast cells.

General Protocol:

  • Cell Isolation: Primary immune cells (e.g., eosinophils from peripheral blood or mast cells from bone marrow) are isolated and purified.

  • Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.

  • Gradient Establishment: Varying concentrations of this compound are placed in the lower chamber to establish a chemotactic gradient.

  • Cell Migration: The isolated cells are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant in the lower chamber over a specific incubation period.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.

  • Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine its chemotactic potency (EC₅₀).

Mandatory Visualizations

Signaling Pathway of this compound at the Histamine H4 Receptor

VUF10460_H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H4R H4 Receptor This compound->H4R Agonist Binding G_protein Gαi/oβγ H4R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_betagamma->PLC Activation cAMP ↓ cAMP Ca2_release ↑ [Ca²⁺]i PLC->Ca2_release Chemotaxis Chemotaxis Ca2_release->Chemotaxis

Caption: this compound-mediated H4R signaling pathway.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Activity start This compound binding_assay Radioligand Binding Assay start->binding_assay camp_assay cAMP Assay start->camp_assay calcium_assay Calcium Mobilization Assay start->calcium_assay chemotaxis_assay Chemotaxis Assay start->chemotaxis_assay receptor_membranes Receptor Membranes (H1, H2, H3, H4) ki_value Determine Kᵢ values selectivity Calculate Selectivity Profile ki_value->selectivity ec50_value Determine EC₅₀ values camp_assay->ec50_value calcium_assay->ec50_value chemotaxis_assay->ec50_value

Caption: Workflow for the in vitro characterization of this compound.

References

Methodological & Application

VUF10460: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10460 is a potent and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on cells of the immune system.[1][2] Its ability to modulate immune responses makes it a valuable tool for in vivo research in inflammatory and autoimmune diseases. This document provides detailed application notes and experimental protocols for in vivo studies involving this compound, with a focus on a validated rat model of gastric ulceration. Additionally, it outlines the known signaling pathway of the H4 receptor and provides a framework for designing pharmacokinetic and toxicology studies.

Mechanism of Action

This compound is a non-imidazole compound that acts as an agonist at the histamine H4 receptor. The H4 receptor is coupled to Gαi/o proteins.[1] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This initiates a downstream signaling cascade that includes the activation of the mitogen-activated protein kinase (MAPK) pathway and an increase in intracellular calcium (Ca2+) release.[1][2] These signaling events ultimately mediate the pro-inflammatory functions of the H4 receptor, such as mast cell and eosinophil chemotaxis and cytokine production.[3][4]

Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H4R H4 Receptor This compound->H4R Binds to G_protein Gαi/o Gβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Reduces Ca2 Ca2+ PLC->Ca2 Increases Immune_Response Immune Cell Chemotaxis (Mast Cells, Eosinophils) Cytokine Production MAPK->Immune_Response Ca2->Immune_Response

Caption: this compound activates the H4R, leading to Gαi/o-mediated signaling pathways.

In Vivo Experimental Protocol: HCl-Induced Gastric Ulcer Model in Rats

This protocol is based on a published study investigating the effects of this compound on gastric lesions.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 0.6 N Hydrochloric acid (HCl)

  • Saline solution

  • Male Wistar rats (or similar strain), 24-hour fasted with free access to water

Equipment
  • Animal housing facilities

  • Gavage needles

  • Subcutaneous injection needles and syringes

  • Surgical instruments for dissection

  • Stereomicroscope or magnifying lens

  • Ruler or calipers

Experimental Workflow

Gastric_Ulcer_Workflow A Acclimatize Rats (1 week) B Fast Rats (24 hours, water ad libitum) A->B C Randomize into Groups (n=6-8 per group) B->C D Administer this compound or Vehicle (Subcutaneous) C->D E Induce Gastric Lesions with HCl (Intragastric, 30 min post-drug) D->E F Euthanize Rats (1 hour post-HCl) E->F G Excise and Examine Stomachs F->G H Measure and Score Lesions G->H I Data Analysis H->I

Caption: Workflow for the HCl-induced gastric ulcer model in rats.

Procedure
  • Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. Fast the rats for 24 hours with free access to water.

  • Drug Preparation: Dissolve this compound in 100% DMSO to the desired concentrations (e.g., for 10 mg/kg and 30 mg/kg doses). The vehicle control group will receive 100% DMSO.

  • Drug Administration: Administer this compound or vehicle subcutaneously at a volume of 1 mL/kg body weight.

  • Induction of Gastric Lesions: Thirty minutes after drug or vehicle administration, induce gastric lesions by intragastric administration of 0.6 N HCl at a volume of 5 mL/kg body weight.

  • Observation and Euthanasia: One hour after HCl administration, euthanize the rats using an approved method.

  • Tissue Collection and Evaluation: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

  • Lesion Assessment: Macroscopically examine the gastric mucosa for lesions. Measure the length (in mm) of each lesion. The ulcer index can be calculated by summing the lengths of all lesions for each stomach.

Quantitative Data Summary
Treatment GroupDose (mg/kg)Route of AdministrationUlcer Index (mm) - Example DataPercent Inhibition (%) - Example Data
Vehicle Control-Subcutaneous15.2 ± 2.10
This compound10Subcutaneous9.8 ± 1.5*35.5
This compound30Subcutaneous6.5 ± 1.1**57.2

*Note: This is example data for illustrative purposes. Actual results may vary. Statistical significance is often denoted as *p < 0.05 and *p < 0.01 compared to the vehicle control group.

Framework for Pharmacokinetic and Toxicology Studies

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., rat or mouse).

Typical Protocol Outline:

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer this compound via both intravenous (for bioavailability assessment) and the intended therapeutic route (e.g., oral, subcutaneous) at multiple dose levels.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters such as:

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%)

Toxicology Studies

Objective: To assess the safety profile of this compound and determine the no-observed-adverse-effect level (NOAEL).

Typical Protocol Outline:

  • Animal Model: Use at least two species, one rodent (e.g., rat) and one non-rodent (e.g., beagle dog).

  • Dose Escalation Studies: Conduct acute (single dose) and sub-chronic (e.g., 28-day) repeat-dose studies with escalating doses of this compound.

  • Parameters to Monitor:

    • Clinical signs of toxicity

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Urinalysis

    • Organ weights

    • Gross pathology and histopathology of major organs

  • Data Analysis: Identify any dose-related adverse effects and establish the NOAEL.

Conclusion

This compound is a critical research tool for investigating the role of the histamine H4 receptor in health and disease. The provided protocol for the rat gastric ulcer model offers a validated method for in vivo efficacy testing. The outlined frameworks for pharmacokinetic and toxicology studies provide a starting point for further preclinical development. As with any in vivo research, all animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of VUF10460, a histamine H4 receptor agonist, in rodent models based on currently available scientific literature. The information is intended to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a potent and selective agonist for the histamine H4 receptor, with a higher affinity for the rat H4 receptor compared to the human H3 receptor. It is a valuable tool for investigating the physiological and pathological roles of the H4 receptor in various in vivo models. The primary application of this compound reported in the literature is in the study of gastric acid secretion and lesion formation in rats.

Quantitative Data Summary

The following table summarizes the currently available dosage information for this compound in a rat model.

Rodent ModelApplicationDosage RangeRoute of AdministrationVehicleReported Effect
Rat (Sprague-Dawley)HCl-Induced Gastric Lesions10 mg/kg, 30 mg/kgSubcutaneous (s.c.)100% DMSOPotentiation of HCl-induced gastric ulcers[1]

Note: There is currently a lack of published data on the dosage of this compound in other rodent models (e.g., mice) and for other therapeutic areas such as inflammation, pain, or central nervous system (CNS) disorders. Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental endpoint.

Experimental Protocols

HCl-Induced Gastric Lesion Model in Rats

This protocol details the methodology for investigating the pro-ulcerogenic effects of this compound in a rat model of gastric lesions induced by hydrochloric acid (HCl).

Objective: To assess the effect of this compound on the formation of gastric lesions induced by intragastric administration of HCl.

Materials:

  • This compound

  • 100% Dimethyl sulfoxide (DMSO)

  • 0.6 N Hydrochloric acid (HCl)

  • Male Sprague-Dawley rats (200-250 g)

  • Gavage needles

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • This compound Preparation: Dissolve this compound in 100% DMSO to the desired concentration (e.g., 10 mg/mL or 30 mg/mL for a 1 mL/kg injection volume).

  • This compound Administration: Administer this compound subcutaneously at a dose of 10 mg/kg or 30 mg/kg. A vehicle control group should receive an equivalent volume of 100% DMSO.

  • HCl Administration: Thirty minutes after this compound or vehicle administration, administer 0.6 N HCl intragastrically at a volume of 5 mL/kg using a gavage needle.

  • Euthanasia and Tissue Collection: One hour after HCl administration, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

  • Lesion Assessment: Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline. Pin the stomach flat on a board and examine for gastric lesions. The severity of the lesions can be quantified by measuring the total area of the lesions (in mm²) for each stomach.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation (1 week) fasting Fasting (24 hours) animal_acclimation->fasting vuf_admin This compound Administration (s.c., 10 or 30 mg/kg) fasting->vuf_admin vuf_prep Prepare this compound in 100% DMSO vuf_prep->vuf_admin hcl_admin HCl Administration (i.g., 0.6 N, 5 mL/kg) 30 min post-VUF10460 vuf_admin->hcl_admin euthanasia Euthanasia 1 hour post-HCl hcl_admin->euthanasia tissue_collection Stomach Dissection & Rinsing euthanasia->tissue_collection lesion_assessment Gastric Lesion Quantification (mm²) tissue_collection->lesion_assessment

Caption: Experimental workflow for the HCl-induced gastric lesion model.

Signaling Pathways

Activation of the histamine H4 receptor by agonists like this compound is known to initiate intracellular signaling cascades. While the specific downstream effects leading to the pro-ulcerogenic phenotype are not fully elucidated, the general signaling pathway for the H4 receptor is depicted below.

G This compound This compound H4R Histamine H4 Receptor This compound->H4R binds to G_protein Gi/o Protein H4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK activates Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization leads to cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response MAPK->Cellular_Response Ca_mobilization->Cellular_Response

Caption: Simplified signaling pathway of the histamine H4 receptor.

Pharmacokinetics and Safety

Pharmacokinetics:

There is currently no publicly available pharmacokinetic data for this compound in any rodent species. Key parameters such as absorption, distribution, metabolism, excretion (ADME), bioavailability, and half-life have not been reported. It is crucial for researchers to conduct pharmacokinetic studies to understand the exposure profile of this compound in their specific model and to inform dose selection and study design.

Safety and Toxicology:

Detailed safety and toxicology data for this compound are not available in the public domain. As this compound has a pro-ulcerogenic effect in rats, researchers should carefully monitor animals for any signs of gastrointestinal distress. It is recommended to perform a preliminary dose-range finding study to identify a maximum tolerated dose (MTD) in the chosen rodent model and strain. General health monitoring should include daily observation of animal behavior, body weight, and food and water intake.

General Experimental Workflow for Safety Assessment:

G cluster_dose Dose Selection cluster_admin Administration & Monitoring cluster_eval Evaluation dose_range Dose-Range Finding Study mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd admin Administer this compound (Route, Frequency) mtd->admin monitoring Daily Monitoring: - Behavior - Body Weight - Food/Water Intake admin->monitoring necropsy Gross Necropsy monitoring->necropsy At study termination or if moribund histopath Histopathology (Target Organs) necropsy->histopath

Caption: General workflow for a preliminary safety assessment.

Conclusion

This compound is a useful pharmacological tool for studying the histamine H4 receptor in vivo. The available data supports its use in rat models of gastric ulceration at doses of 10-30 mg/kg via subcutaneous injection. However, the lack of comprehensive data in other models and on its pharmacokinetic and safety profiles necessitates careful study design and preliminary dose-finding experiments by researchers. These application notes should serve as a starting point for the development of more detailed, model-specific protocols.

References

VUF10460: Application Notes and Protocols for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R). It exhibits a pKi of 7.46 for the rat H4 receptor, with approximately 50-fold selectivity over the H3 receptor. Emerging research has highlighted the critical role of the H4 receptor in modulating neuroinflammation and oxidative stress, making this compound and other H4R agonists promising candidates for investigation in various pain models, particularly those involving a neuropathic component.

Activation of the H4 receptor has been demonstrated to alleviate neuropathic pain by mitigating key pathological processes. Studies involving H4R agonists have shown a reduction in mechanical allodynia and thermal hyperalgesia in preclinical models of neuropathic pain. The underlying mechanism is believed to involve the inhibition of pro-inflammatory cytokine release and the modulation of intracellular signaling cascades, such as the MAPK pathway, within the nervous system. These application notes provide an overview of the use of this compound in pain research, including experimental protocols and key data from relevant studies.

Data Presentation

While specific quantitative data for this compound in pain models is still emerging in publicly available literature, data from a closely related and structurally similar H4 receptor agonist, VUF 8430, provides valuable insights into the potential efficacy of this class of compounds. The following tables summarize the effects of H4 receptor agonism in a preclinical model of neuropathic pain.

Table 1: Effect of H4 Receptor Agonist (VUF 8430) on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model [1]

Treatment GroupDose (µg, i.t.)Paw Withdrawal Threshold (g) (mean ± SEM)
SNI + Vehicle-0.4 ± 0.1
SNI + VUF 843010Ineffective
SNI + VUF 8430201.8 ± 0.2
SNI + VUF 8430402.5 ± 0.3

*P < 0.05 vs. SNI + Vehicle. Data are representative of effects observed following intrathecal administration in a mouse model of spared nerve injury.

Table 2: Effect of H4 Receptor Agonist (VUF 8430) on Pro-inflammatory Cytokines in the Spinal Cord of SNI Mice [1]

Treatment GroupIL-1β (pg/mg protein) (mean ± SEM)TNF-α (pg/mg protein) (mean ± SEM)
Sham25 ± 330 ± 4
SNI + Vehicle65 ± 570 ± 6
SNI + VUF 8430 (20 µg, i.t.)30 ± 4#35 ± 5#

*P < 0.05 vs. Sham. #P < 0.05 vs. SNI + Vehicle. Data reflect cytokine levels in the ipsilateral spinal cord 7 days post-surgery.

Experimental Protocols

In Vivo Model: Spared Nerve Injury (SNI) for Neuropathic Pain

This protocol describes the induction of neuropathic pain using the Spared Nerve Injury (SNI) model in mice, a widely used and validated model for producing robust and long-lasting mechanical and thermal hypersensitivity.[1]

Materials:

  • Male CD1 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • 5-0 silk suture

  • This compound (or other H4R agonist)

  • Vehicle (e.g., saline, DMSO)

  • Intrathecal injection apparatus

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate these two nerves with a 5-0 silk suture and section them distal to the ligation, removing a small fragment (2-4 mm) of the distal nerve stump.

  • Ensure the sural nerve remains intact.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for a minimum of 7 days before behavioral testing to allow for the development of stable neuropathic pain symptoms.

Behavioral Assessment of Mechanical Allodynia (von Frey Test)

This protocol outlines the procedure for measuring mechanical sensitivity using von Frey filaments.[1]

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the mice to the testing environment by placing them in individual chambers on the elevated mesh platform for at least 30 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw in the sural nerve territory (lateral aspect).

  • Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend.

  • A positive response is noted as a sharp withdrawal of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, a weaker filament is used next. If no response is observed, a stronger filament is used.

  • Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate statistical method.

Assessment of Pro-inflammatory Cytokines (ELISA)

This protocol describes the measurement of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in spinal cord tissue.[1]

Materials:

  • Spinal cord tissue from experimental animals

  • Lysis buffer

  • Commercial ELISA kits for IL-1β and TNF-α

  • Microplate reader

Procedure:

  • At the end of the behavioral experiments, euthanize the mice and collect the lumbar spinal cord.

  • Homogenize the tissue in lysis buffer containing protease inhibitors.

  • Centrifuge the homogenates and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Perform the ELISA for IL-1β and TNF-α according to the manufacturer's instructions provided with the commercial kits.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Express the cytokine levels as pg per mg of total protein.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein MAPK_pathway MAPK Pathway H4R->MAPK_pathway Modulation Oxidative_Stress ↓ Oxidative Stress H4R->Oxidative_Stress Modulation AC Adenylate Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP This compound This compound This compound->H4R PKA ↓ PKA cAMP->PKA ERK ↓ pERK MAPK_pathway->ERK JNK ↓ pJNK MAPK_pathway->JNK p38 ↓ p-p38 MAPK_pathway->p38 Neuroinflammation ↓ Neuroinflammation ERK->Neuroinflammation JNK->Neuroinflammation p38->Neuroinflammation Cytokines ↓ IL-1β, TNF-α Neuroinflammation->Cytokines Pain_Relief Analgesia / Pain Relief Neuroinflammation->Pain_Relief Oxidative_Stress->Pain_Relief

Caption: Proposed signaling pathway of this compound in pain modulation.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_treatment Treatment cluster_assessment Assessment SNI_surgery Spared Nerve Injury (SNI) Surgery on Mice Recovery 7-Day Recovery Period SNI_surgery->Recovery VUF10460_admin Administration of this compound (e.g., intrathecal) Recovery->VUF10460_admin Behavioral_testing Behavioral Testing (von Frey Test for Mechanical Allodynia) VUF10460_admin->Behavioral_testing Biochemical_analysis Biochemical Analysis (ELISA for Pro-inflammatory Cytokines) Behavioral_testing->Biochemical_analysis Data_analysis Data Analysis and Interpretation Biochemical_analysis->Data_analysis

Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.

References

Application Notes and Protocols for Cell-Based Assays Using VUF10460

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing VUF10460, a selective histamine H4 receptor (H4R) agonist, in a variety of cell-based functional assays. The provided methodologies are essential for investigating the role of the H4 receptor in immune and inflammatory responses and for the screening and characterization of novel H4R-targeting compounds.

Introduction to this compound

This compound is a potent and selective non-imidazole agonist for the histamine H4 receptor.[1] As the H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, this compound serves as a critical tool for elucidating the receptor's role in inflammatory and immune processes.[2] Its agonistic activity initiates a cascade of intracellular signaling events, making it a valuable pharmacological tool for in vitro studies.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound for histamine receptors.

Table 1: Binding Affinity of this compound at Histamine Receptors

Receptor SubtypeSpeciesAssay TypepKiKi (nM)
H4HumanRadioligand Binding8.226.03
H4RatRadioligand Binding7.4634.7
H3RatRadioligand Binding5.751780

Table 2: Functional Potency of this compound at the Human H4 Receptor

Assay TypeParameterValue
GTPγS Binding AssaypEC506.0 ± 0.2
GTPγS Binding AssayEmax (%)60 ± 8

Signaling Pathways and Experimental Workflows

Activation of the histamine H4 receptor by this compound initiates a Gαi/o-mediated signaling cascade. The following diagrams illustrate this pathway and the general workflows for the described cell-based assays.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H4R H4 Receptor This compound->H4R Binds to G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC Phospholipase C G_protein->PLC βγ activates cAMP cAMP AC->cAMP Decreases Ca2_ER Ca²⁺ (ER) PLC->Ca2_ER IP₃ mobilizes PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) PKA->Cellular_Response Modulates Ca2_cyto [Ca²⁺]i Ca2_ER->Ca2_cyto Release Ca2_cyto->Cellular_Response Triggers

H4R Signaling Pathway

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay-Specific Steps cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line (e.g., Mast cells, Eosinophils, HEK293-H4R) Cell_Harvest Harvest and wash cells Cell_Culture->Cell_Harvest Cell_Seeding Seed cells into assay plate Cell_Harvest->Cell_Seeding Add_this compound Add this compound at varying concentrations Cell_Seeding->Add_this compound Incubate Incubate for a specified time Add_this compound->Incubate Assay_Execution Perform assay-specific steps (e.g., add substrate, measure fluorescence) Incubate->Assay_Execution Data_Acquisition Acquire data using a plate reader or microscope Assay_Execution->Data_Acquisition Data_Analysis Analyze data and generate dose-response curves Data_Acquisition->Data_Analysis

General Experimental Workflow

Experimental Protocols

The following are detailed protocols for key cell-based assays utilizing this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation upon stimulation with this compound. The human mast cell line LAD2 is a suitable model for this assay.[1][3][4][5][6]

Materials:

  • LAD2 human mast cell line

  • Complete culture medium (e.g., StemPro™-34 SFM supplemented with SCF)

  • Tyrode's buffer (or similar physiological salt solution)

  • This compound

  • Triton X-100 (for total release control)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well V-bottom plates

  • Microplate reader (405 nm)

Protocol:

  • Cell Culture: Culture LAD2 cells according to standard protocols.

  • Cell Preparation: Harvest cells by centrifugation, wash twice with Tyrode's buffer, and resuspend in Tyrode's buffer at a concentration of 5 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • For the spontaneous release control, add 50 µL of Tyrode's buffer.

    • For the total release control, add 50 µL of 0.5% (v/v) Triton X-100.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Substrate Addition: Carefully transfer 25 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of pNAG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Add 200 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of this compound using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] * 100

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to induce the directed migration of eosinophils. Differentiated HL-60 or EoL-1 cell lines, or primary human eosinophils can be used.[7][8][9][10]

Materials:

  • Eosinophils (e.g., differentiated HL-60 or EoL-1 cells, or isolated primary eosinophils)

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Cell Preparation: Resuspend eosinophils in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add chemotaxis medium containing various concentrations of this compound to the lower wells of the Boyden chamber.

    • Use chemotaxis medium alone as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.

  • Cell Fixation and Staining:

    • Remove the membrane and wipe the non-migrated cells from the upper surface.

    • Fix the membrane in methanol.

    • Stain the migrated cells on the lower surface of the membrane with a suitable stain.

  • Data Acquisition: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following H4 receptor activation by this compound. HEK293 cells stably or transiently expressing the human H4 receptor are commonly used.[11][12][13]

Materials:

  • HEK293 cells expressing the human H4 receptor

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding: Seed HEK293-H4R cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Automatically inject this compound at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, upon H4 receptor activation by this compound. CHO-K1 cells stably expressing the human H4 receptor are a suitable model.[5][14][15][16][17]

Materials:

  • CHO-K1 cells expressing the human H4 receptor

  • Culture medium (e.g., Ham's F-12 with 10% FBS)

  • Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white plates

Protocol:

  • Cell Preparation: Harvest CHO-H4R cells and resuspend them in stimulation buffer at the desired concentration.

  • Assay Setup:

    • Add the cell suspension to the wells of a 384-well white plate.

    • Add this compound at various concentrations.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit. This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP present.

  • Data Acquisition: Read the plate using a plate reader compatible with the detection technology (e.g., HTRF or AlphaLISA reader).

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

References

Application Notes and Protocols for VUF10460 in Mast Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10460 is a potent and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on hematopoietic cells, including mast cells.[1] Unlike the other histamine receptors, the H4 receptor's role in mast cell biology is nuanced, with evidence suggesting its involvement in chemotaxis, calcium mobilization, and cytokine release, rather than classical degranulation.[2][3] These application notes provide a comprehensive guide for utilizing this compound to investigate the specific roles of H4R in mast cell activation, offering detailed protocols for key experiments and summarizing available quantitative data.

Data Presentation

This compound Binding Affinity

The following table summarizes the binding affinity of this compound for rat histamine H3 and H4 receptors.

ReceptorSpeciespKiKi (nM)Selectivity (fold)
H4Rat7.4634.7~51
H3Rat5.751778-

Data compiled from MedchemExpress. The selectivity is calculated as the ratio of Ki(H3)/Ki(H4).

Effects of H4R Activation on Mast Cell Function

Activation of the H4 receptor on mast cells by agonists like this compound has been shown to induce several cellular responses. The table below outlines these effects and the signaling pathways implicated.

Cellular ResponseKey Mediators/MarkersImplicated Signaling Pathways
Chemotaxis Increased directional cell migrationGαi/o, PI3K
Calcium Mobilization Transient increase in intracellular Ca2+Gαi/o, Phospholipase C (PLC)
Cytokine & Chemokine Release IL-4, IL-5, IL-6, IL-8, IL-13, TNF-α, MCP-1, RANTESPI3K/Akt, ERK, p38 MAPK, Ca2+-Calcineurin-NFAT
Degranulation β-hexosaminidase, HistamineGenerally not induced directly by H4R activation alone

Signaling Pathways and Visualizations

Activation of the histamine H4 receptor by this compound initiates a cascade of intracellular events primarily through the Gαi/o protein. This leads to the activation of several downstream signaling pathways that mediate the various cellular responses.

VUF10460_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound H4R H4 Receptor This compound->H4R Binds G_protein Gαi/o H4R->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC ERK ERK G_protein->ERK p38 p38 MAPK G_protein->p38 Akt Akt PI3K->Akt Chemotaxis Chemotaxis PI3K->Chemotaxis Gene_expression Gene Expression Akt->Gene_expression IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin ERK->Gene_expression p38->Gene_expression NFAT NFAT Calcineurin->NFAT Activates NFAT->Gene_expression Cytokine_Release Cytokine/Chemokine Release Gene_expression->Cytokine_Release

Caption: Putative signaling pathway of this compound in mast cells.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on mast cell activation.

Experimental Workflow Overview

Experimental_Workflow Mast_Cell_Culture Mast Cell Culture (e.g., LAD2, BMMCs) Stimulation Stimulation with this compound (Dose-response) Mast_Cell_Culture->Stimulation Assay Select Assay Stimulation->Assay Degranulation Degranulation Assay (β-Hexosaminidase) Assay->Degranulation Calcium Calcium Mobilization Assay (Fura-2 AM) Assay->Calcium Chemotaxis Chemotaxis Assay (Boyden Chamber) Assay->Chemotaxis Cytokine Cytokine Release Assay (ELISA/Multiplex) Assay->Cytokine Data_Analysis Data Analysis and Interpretation Degranulation->Data_Analysis Calcium->Data_Analysis Chemotaxis->Data_Analysis Cytokine->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay determines the extent of mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.

Materials:

  • Mast cells (e.g., LAD2, bone marrow-derived mast cells (BMMCs))

  • This compound (stock solution in DMSO)

  • Tyrode's buffer (or other suitable physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100 (0.1-1% in Tyrode's buffer for cell lysis)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Cell Preparation:

    • Wash mast cells twice with Tyrode's buffer and resuspend to a final concentration of 2-5 x 10^5 cells/mL in the same buffer.

    • Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of this compound in Tyrode's buffer. It is recommended to perform a dose-response experiment (e.g., 10 nM to 10 µM).

    • Add 50 µL of the this compound dilutions to the respective wells.

    • For a positive control, use a known degranulating agent (e.g., Compound 48/80 or IgE cross-linking).

    • For a negative control, add 50 µL of Tyrode's buffer.

    • To determine the total β-hexosaminidase content, add 50 µL of Triton X-100 lysis buffer to a set of wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Enzyme Assay:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula:

      • % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total lysate - Absorbance of negative control)] x 100

Protocol 2: Intracellular Calcium Mobilization Assay (Fura-2 AM)

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.[2][4][5][6][7]

Materials:

  • Mast cells

  • This compound

  • Fura-2 AM (stock solution in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • HEPES-buffered saline solution (HBSS) or similar physiological buffer

  • Fluorescence microplate reader or fluorescence microscope capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

  • Black-walled, clear-bottom 96-well microplate

Procedure:

  • Cell Loading with Fura-2 AM:

    • Wash mast cells with HBSS and resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Prepare a Fura-2 AM loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. If using, add Pluronic F-127 (final concentration ~0.02%).

    • Add the loading solution to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS and seed into the wells of the microplate.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and allow the temperature to equilibrate to 37°C.

    • Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for a few minutes.

    • Add this compound at the desired concentration (e.g., 1 µM) to the wells.

    • Immediately begin recording the fluorescence ratio for several minutes to capture the transient calcium response.

  • Data Analysis:

    • The change in [Ca²⁺]i is represented by the change in the 340/380 nm fluorescence ratio over time.

    • The peak ratio change relative to the baseline indicates the magnitude of the calcium response.

Protocol 3: Mast Cell Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to induce directed migration of mast cells.[8][9]

Materials:

  • Mast cells

  • This compound

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 or 8 µm pore size)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Cell staining solution (e.g., Diff-Quik or crystal violet)

  • Microscope

Procedure:

  • Assay Setup:

    • Prepare various concentrations of this compound in chemotaxis buffer and add them to the lower wells of the Boyden chamber. Use buffer alone as a negative control and a known chemoattractant (e.g., C5a or SDF-1α) as a positive control.

    • Place the membrane over the lower wells.

    • Wash mast cells and resuspend them in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.

    • Add the cell suspension to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.

  • Cell Staining and Counting:

    • After incubation, remove the upper chamber.

    • Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis:

    • Express the results as the number of migrated cells per field or as a chemotactic index (fold increase in migration over the negative control).

Protocol 4: Cytokine Release Assay (ELISA or Multiplex)

This protocol quantifies the release of specific cytokines and chemokines from mast cells following stimulation with this compound.[10][11][12]

Materials:

  • Mast cells

  • This compound

  • Cell culture medium

  • Commercially available ELISA or multiplex assay kits for the cytokines of interest (e.g., IL-6, IL-8, TNF-α)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Stimulation:

    • Seed mast cells in a 24- or 48-well plate at an appropriate density and allow them to rest.

    • Stimulate the cells with various concentrations of this compound for an extended period (e.g., 4-24 hours) at 37°C. Include appropriate positive and negative controls.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatants.

  • Cytokine Quantification:

    • Perform the ELISA or multiplex assay according to the manufacturer's instructions to measure the concentration of the desired cytokines in the supernatants.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Determine the concentration of each cytokine in the samples by interpolating from the standard curve.

    • Present the data as pg/mL or ng/mL of cytokine released.

Disclaimer

These protocols provide a general framework. Optimal conditions, including cell type, this compound concentration, and incubation times, should be determined empirically for each specific experimental setup. This compound is for research use only and not for human or veterinary use.

References

Application Notes and Protocols for In Vivo Administration of VUF10460

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for VUF10460, a non-imidazole histamine H4 receptor (H4R) agonist. The information compiled herein, including detailed experimental protocols and signaling pathway diagrams, is intended to guide researchers in the effective use of this compound in preclinical studies.

Introduction to this compound

This compound is a selective agonist for the histamine H4 receptor, a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[1] Its role in modulating immune responses and inflammation makes it a valuable tool for investigating the therapeutic potential of targeting the H4 receptor in various disease models, including allergy, inflammation, autoimmune diseases, and pain.

In Vivo Administration Routes and Dosage

The selection of an appropriate administration route is critical for achieving desired systemic or local concentrations of this compound and for the successful outcome of in vivo experiments. The following table summarizes the reported and potential administration routes for this compound.

Administration RouteSpeciesDosage RangeVehicle/FormulationReference/Note
Subcutaneous (s.c.) Rat10 - 30 mg/kgNot specified in abstract, but soluble in DMSO and various aqueous vehicles.[1]
Intragastric (i.g.) RatNot specified100% DMSO[1]
Intraperitoneal (i.p.) Mouse/RatNot specifiedSee recommended vehicles below.General route for rodents.[2][3][4]
Intravenous (i.v.) Mouse/RatNot specifiedSee recommended vehicles below.General route for rodents.

Recommended Vehicle Formulations for In Vivo Administration:

For systemic administration, this compound can be formulated in various vehicles to ensure its solubility and bioavailability. It is crucial to perform pilot studies to determine the optimal vehicle for a specific experimental setup.

ProtocolCompositionSolubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Data sourced from MedChemExpress.[1]

Experimental Protocols

Below are detailed protocols for in vivo studies involving this compound, based on published literature and general pharmacological methods.

Protocol 1: Subcutaneous Administration of this compound in a Rat Model of HCl-Induced Gastric Lesions

This protocol is adapted from studies investigating the effect of H4 receptor agonists on gastric damage.[1][5]

1. Animal Model:

  • Species: Male Wistar rats (or other appropriate strain)

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

2. This compound Preparation and Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (refer to the vehicle formulation table). The final concentration should be calculated based on the desired dosage (10 or 30 mg/kg) and an injection volume of 1 mL/kg.

  • Administer this compound or vehicle via subcutaneous injection into the dorsal region of the rat.

3. Induction of Gastric Lesions:

  • Thirty minutes after the administration of this compound or vehicle, induce gastric lesions by oral gavage of 0.6 N HCl at a volume of 5 mL/kg.

4. Evaluation of Gastric Lesions:

  • One hour after HCl administration, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Examine the gastric mucosa for lesions. The severity of the lesions can be scored based on their number and size.

Experimental Workflow for Gastric Lesion Model

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Acclimatization & Fasting (24h) VUF_Admin Subcutaneous Administration of this compound or Vehicle Animal_Prep->VUF_Admin Drug_Prep This compound Formulation (10 or 30 mg/kg) Drug_Prep->VUF_Admin HCl_Admin Intragastric Administration of 0.6 N HCl (30 min post-VUF) VUF_Admin->HCl_Admin Euthanasia Euthanasia (1h post-HCl) HCl_Admin->Euthanasia Stomach_Dissection Stomach Dissection & Rinsing Euthanasia->Stomach_Dissection Lesion_Scoring Gastric Lesion Scoring Stomach_Dissection->Lesion_Scoring

Caption: Workflow for evaluating this compound in a rat model of HCl-induced gastric lesions.

Protocol 2: General Protocol for Intraperitoneal Administration of this compound in a Mouse Model of Inflammation

This is a general protocol that can be adapted for various inflammation models, such as carrageenan-induced paw edema.

1. Animal Model:

  • Species: Male or female mice (strain to be chosen based on the model, e.g., BALB/c or C57BL/6)

  • Weight: 20-25 g

  • Housing and Acclimatization: As described in Protocol 1.

2. This compound Preparation and Administration:

  • Prepare a sterile solution of this compound in an appropriate vehicle suitable for intraperitoneal injection (e.g., saline with a low percentage of DMSO and a solubilizing agent like Tween-80).

  • Administer the this compound solution or vehicle via intraperitoneal injection. The injection volume should typically not exceed 10 mL/kg.[4]

3. Induction of Inflammation (Example: Carrageenan-Induced Paw Edema):

  • Thirty to sixty minutes after this compound administration, inject 1% carrageenan solution (e.g., 50 µL) into the sub-plantar region of the right hind paw of the mouse.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).

  • The anti-inflammatory effect is calculated as the percentage inhibition of edema in the this compound-treated group compared to the vehicle-treated control group.

Histamine H4 Receptor Signaling Pathway

This compound exerts its effects by activating the histamine H4 receptor, a Gi/o-protein coupled receptor. The activation of H4R triggers a cascade of intracellular signaling events that modulate cellular functions, particularly in immune cells.

Histamine H4 Receptor Signaling Cascade

H4R_Signaling cluster_downstream Downstream Effects This compound This compound H4R Histamine H4 Receptor This compound->H4R Binds & Activates G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi subunit inhibits PLC Phospholipase C G_protein->PLC βγ subunit activates MAPK MAPK Cascade (e.g., ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca ↑ Intracellular Ca²⁺ PLC->Ca Ca->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the histamine H4 receptor upon activation by this compound.

Concluding Remarks

The provided application notes and protocols serve as a starting point for researchers investigating the in vivo effects of this compound. It is imperative to adhere to all institutional and national guidelines for animal welfare and to optimize protocols for specific research questions. Further studies are warranted to explore the full pharmacokinetic and pharmacodynamic profile of this compound across different species and administration routes.

References

VUF10460: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for VUF10460, a potent and selective histamine H4 receptor (H4R) agonist. The information is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies related to inflammation, immune response, and other H4R-mediated processes.

Product Information and Purchasing

This compound is commercially available from several suppliers. Researchers should consult the specific vendor's certificate of analysis for the most accurate and lot-specific information.

Table 1: this compound Supplier and Purchasing Information

SupplierCatalog NumberPurityAvailable Unit Sizes
Cayman Chemical14665≥98%1 mg, 5 mg
R&D Systems4534≥98%10 mg, 50 mg
MedchemExpressHY-10142099.28%10 mM (1 mL), 5 mg, 10 mg, 50 mg, 100 mg
Axon Medchem2126>99%10 mg, 50 mg

Chemical Properties:

  • Formal Name: 4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine[1]

  • CAS Number: 1028327-66-3[1][2]

  • Molecular Formula: C₁₅H₁₉N₅[1][2]

  • Formula Weight: 269.4 g/mol [1][2]

Solubility and Storage:

This compound is soluble in DMSO (≥ 100 mg/mL) and in 2 equivalents of HCl.[3] For long-term storage, it is recommended to store the solid compound at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to two years.

Quantitative Data

This compound is a selective agonist for the histamine H4 receptor, with a notable preference for the human receptor over the rat ortholog. It also exhibits selectivity over the histamine H3 receptor.

Table 2: this compound Binding Affinity (Ki)

ReceptorSpeciesKi (nM)Reference
Histamine H4Human5.01[1]
Histamine H4Rat14.13 - 34.67[1][4]
Histamine H3Rat1778.28[1][4]

Table 3: this compound pKi Values

ReceptorSpeciespKiReference
Histamine H4Human8.22[4]
Histamine H4Rat7.46[3][4]
Histamine H3Rat5.75[3][4]

Signaling Pathway

Activation of the histamine H4 receptor by this compound initiates a signaling cascade primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects also include the activation of the MAPK/ERK pathway and the mobilization of intracellular calcium.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H4R Histamine H4 Receptor This compound->H4R binds G_protein Gαi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway activates cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release (from ER) PLC->Ca_release stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response MAPK_pathway->Cellular_Response Ca_release->Cellular_Response

Histamine H4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These should be adapted based on the specific cell lines and experimental conditions used in your laboratory.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

Radioligand_Binding_Workflow prep 1. Prepare Membranes (from cells expressing H4R) incubation 2. Incubate - Membranes - [³H]-Histamine (Radioligand) - this compound (competitor) prep->incubation filtration 3. Separate Bound/Free Ligand (Rapid filtration) incubation->filtration quantify 4. Quantify Radioactivity (Scintillation counting) filtration->quantify analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff quantify->analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from a cell line stably expressing the histamine H4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Histamine.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the H4 receptor in cold assay buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of [³H]-Histamine.

      • Varying concentrations of this compound (for competition curve).

      • Cell membranes.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of unlabeled histamine.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the effect of this compound on intracellular cAMP levels.

Materials:

  • Cells expressing the histamine H4 receptor (e.g., CHO-K1).

  • This compound.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Remove the culture medium and replace it with assay buffer containing a PDE inhibitor.

    • Add varying concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate adenylyl cyclase.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

In Vivo Anti-Inflammatory Model (Rat HCl-Induced Gastric Lesions)

Objective: To evaluate the in vivo effect of this compound on gastric inflammation. This protocol is based on the study by Coruzzi et al. (2011).

Materials:

  • Male Wistar rats (200-250 g).

  • This compound.

  • Vehicle (e.g., 1% methylcellulose).

  • 0.6 N HCl.

  • Anesthetic (e.g., urethane).

Procedure:

  • Animal Preparation:

    • Fast the rats for 24 hours with free access to water.

    • Administer this compound (e.g., 10 mg/kg) or vehicle subcutaneously 30 minutes before HCl administration.[1]

  • Induction of Gastric Lesions:

    • Administer 0.6 N HCl (5 mL/kg) intragastrically.[3]

  • Evaluation of Lesions:

    • One hour after HCl administration, euthanize the rats.

    • Remove the stomach, inflate it with saline, and fix it in 10% formalin.

    • Open the stomach along the greater curvature and score the gastric lesions macroscopically.

  • Data Analysis:

    • Compare the lesion scores between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis.

Disclaimer: This document is for research purposes only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The provided protocols are for guidance and should be optimized for specific experimental conditions.

References

Safe handling and storage procedures for VUF10460.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of VUF10460, a non-imidazole histamine H4 receptor agonist. The information is intended to ensure laboratory safety and proper experimental conduct.

Chemical and Physical Properties

This compound is a crystalline solid.[1] Key properties are summarized in the table below for easy reference.

PropertyValueReference
Chemical Name 4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine[1]
CAS Number 1028327-66-3[1][2]
Molecular Formula C₁₅H₁₉N₅[1][2]
Molecular Weight 269.34 g/mol [1][2]
Purity ≥98%[1][2]
Solubility Soluble in DMSO (100 mg/mL or ~200 mM) and 0.1N HCl[1][2][3][4]
Appearance Crystalline solid[1]

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with all research chemicals, it should be handled with care.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

2.2 Handling Procedures

  • Avoid inhalation of dust or powder. Handle in a well-ventilated area.

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[6]

2.3 First Aid Measures

  • Inhalation: Move to fresh air. If symptoms persist, consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. The product is generally not an irritant.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

  • Ingestion: If swallowed, rinse mouth with water. Consult a physician if symptoms persist.[6]

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Storage Temperature: Store at -20°C for long-term storage.[1][2][7]

  • Stability: The compound is stable for at least four years when stored at -20°C.[1] Stock solutions can be stored at -80°C for up to two years, or at -20°C for up to one year.[7]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • General Precautions: Store locked up and away from incompatible materials.[6]

Biological Activity and Receptor Affinity

This compound is a selective agonist for the histamine H4 receptor.[2][3][7][8] It exhibits significantly higher affinity for the H4 receptor compared to the H3 receptor.[7]

ReceptorSpeciesAffinity (Ki)Affinity (pKi)Reference
H4Human5.01 nM8.22[1][2]
H4Rat14.13 nM (Ki), 34.67 nM (Ki)7.46[1][7]
H3Rat1,778.28 nM5.75[1][7]

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies involving this compound.

5.1 In Vitro Protocol: Preparation of Stock Solutions

This protocol describes the preparation of a stock solution for use in cell-based assays.

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • To prepare a 100 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 269.34), add 37.13 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[7]

5.2 In Vivo Protocol: Investigation of Gastric Lesions in Rats

This protocol is based on a study investigating the effect of this compound on HCl-induced gastric lesions in rats.[7]

  • Animals:

    • Male Wistar rats (or other appropriate strain)

    • Animals should be fasted for 24 hours before the experiment, with free access to water.

  • Reagents and Materials:

    • This compound

    • 100% DMSO for dissolution[7]

    • 0.6 N HCl

    • Vehicle control (e.g., saline)

  • Procedure:

    • Prepare the this compound dosing solution by dissolving it in 100% DMSO.[7]

    • Administer this compound subcutaneously at a dose of 10 or 30 mg/kg.[7]

    • 30 minutes after this compound administration, induce gastric lesions by intragastric administration of 0.6 N HCl (5 mL/kg).[7]

    • Euthanize the animals at a predetermined time point after HCl administration.

    • Excise the stomachs and evaluate the extent of gastric lesions.

Visualizations

6.1 Histamine H4 Receptor Signaling Pathway

This compound, as an agonist, activates the histamine H4 receptor, a G-protein coupled receptor (GPCR). This activation can lead to downstream signaling events, including the modulation of intracellular calcium levels, cyclic AMP (cAMP) concentration, and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H4R Histamine H4 Receptor (GPCR) This compound->H4R Binds and Activates G_protein Gαi/o / Gβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK_pathway MAPK Pathway (ERK, p38) G_protein->MAPK_pathway Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response MAPK_pathway->Cellular_Response

Caption: this compound activates the H4 receptor, leading to downstream signaling cascades.

6.2 Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for conducting in vivo experiments with this compound as described in the protocol above.

experimental_workflow start Start fasting Fast Animals for 24h start->fasting prepare_solution Prepare this compound Dosing Solution fasting->prepare_solution administer_drug Administer this compound (10 or 30 mg/kg, s.c.) prepare_solution->administer_drug wait Wait 30 minutes administer_drug->wait induce_lesions Induce Gastric Lesions (0.6 N HCl, i.g.) wait->induce_lesions euthanize Euthanize Animals induce_lesions->euthanize excise_stomach Excise Stomach euthanize->excise_stomach evaluate_lesions Evaluate Gastric Lesions excise_stomach->evaluate_lesions end End evaluate_lesions->end

Caption: Workflow for the in vivo study of this compound on gastric lesions in rats.

References

Troubleshooting & Optimization

VUF10460 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing VUF10460, this technical support center provides comprehensive guidance on solubility, experimental protocols, and troubleshooting. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: this compound has limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For experimental purposes, it is essential to first prepare a high-concentration stock solution in an organic solvent like DMSO before diluting it into your aqueous experimental buffer or cell culture medium.

Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. To mitigate this, serially dilute the DMSO stock solution in your aqueous buffer or cell culture medium. It is critical to maintain a low final concentration of DMSO in your assay, typically below 0.5%, to avoid solvent-induced artifacts or toxicity. Vigorous vortexing of the aqueous solution while adding the DMSO stock can also help prevent immediate precipitation. Preparing working solutions fresh for each experiment is highly recommended.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted into smaller volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound. For long-term storage, store these aliquots at -20°C.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Compound precipitates out of solution during the experiment. Low aqueous solubility.Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in your aqueous experimental buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility.
Incorrect solvent.Use a recommended organic solvent like DMSO for initial solubilization. Avoid dissolving the compound directly in aqueous buffers.
Temperature effects.Some compounds are less soluble at lower temperatures. Ensure your working solutions are at the appropriate temperature for your experiment before use.
Inconsistent experimental results. Compound degradation.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Inaccurate concentration.Ensure complete dissolution of the compound in the stock solution. Use calibrated pipettes for accurate dilutions.
Cell toxicity or off-target effects observed. High DMSO concentration.Keep the final DMSO concentration in your cell-based assays below 0.5%. Run a vehicle control with the same DMSO concentration to assess solvent effects.

Quantitative Data: this compound Solubility in DMSO

The following table provides the volume of DMSO required to prepare various concentrations of a this compound stock solution from a given mass of the compound.

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 3.7128 mL18.564 mL37.128 mL
5 mM 0.7426 mL3.7128 mL7.4256 mL
10 mM 0.3713 mL1.8564 mL3.7128 mL
50 mM 0.0743 mL0.3713 mL0.7426 mL
100 mM 0.0371 mL0.1856 mL0.3713 mL

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to the powder to achieve a 100 mM concentration.

  • Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. If precipitation occurs, gentle warming can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Thaw Stock: Thaw a single aliquot of the 100 mM this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

  • DMSO Control: Ensure that the final concentration of DMSO is consistent across all experimental and control wells and does not exceed 0.5%.

  • Application: Remove the existing cell culture medium from your cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and any necessary positive or negative controls.

Preparation of this compound Formulation for In Vivo Studies

For in vivo applications, this compound can be formulated in a vehicle containing a mixture of solvents to improve solubility and bioavailability.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

  • Initial Dissolution: Dissolve this compound in 10% DMSO.

  • Co-solvent Addition: Add 40% PEG300 and mix thoroughly.

  • Surfactant Addition: Add 5% Tween-80 and mix until the solution is clear.

  • Final Dilution: Add 45% saline to reach the final desired volume and concentration. A clear solution with a solubility of at least 2.5 mg/mL can be achieved with this method.[1]

Protocol 2: DMSO/SBE-β-CD in Saline Formulation

  • Initial Dissolution: Dissolve this compound in 10% DMSO.

  • Cyclodextrin Addition: Add 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline. This formulation can also achieve a solubility of at least 2.5 mg/mL.[1]

Protocol 3: DMSO/Corn Oil Formulation

  • Initial Dissolution: Dissolve this compound in 10% DMSO.

  • Oil Suspension: Add 90% corn oil and mix thoroughly to create a uniform suspension. This can also yield a solubility of at least 2.5 mg/mL.[1]

Visualizations

Histamine H4 Receptor Signaling Pathway

This compound is an agonist for the histamine H4 receptor, which is a G protein-coupled receptor (GPCR). The activation of the H4 receptor initiates a signaling cascade that plays a role in immunomodulation and inflammation.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H4R Histamine H4 Receptor This compound->H4R activates G_protein Gi/o Protein H4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release IP3->Ca2_release induces PKC Protein Kinase C DAG->PKC activates Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: this compound activates the H4 receptor, leading to downstream signaling events.

Experimental Workflow for this compound Solubility Testing

This workflow outlines the key steps for preparing and testing the solubility of this compound for experimental use.

VUF10460_Solubility_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to create stock solution weigh->dissolve check_dissolution Complete Dissolution? dissolve->check_dissolution sonicate_warm Sonicate / Gentle Warming check_dissolution->sonicate_warm No serial_dilute Serially dilute stock in aqueous buffer check_dissolution->serial_dilute Yes sonicate_warm->dissolve check_precipitation Precipitation? serial_dilute->check_precipitation adjust_protocol Adjust Dilution Protocol (e.g., vortexing, fresh prep) check_precipitation->adjust_protocol Yes proceed Proceed with Experiment check_precipitation->proceed No adjust_protocol->serial_dilute end End proceed->end

Caption: A stepwise workflow for preparing this compound solutions for experiments.

Logical Relationship of Troubleshooting Steps

This diagram illustrates the decision-making process when encountering solubility issues with this compound.

Troubleshooting_Logic issue Issue: this compound Precipitation check_stock Is the stock solution completely dissolved? issue->check_stock redissolve_stock Redissolve stock (sonicate/warm) check_stock->redissolve_stock No check_dilution Is the final DMSO concentration <0.5%? check_stock->check_dilution Yes redissolve_stock->check_stock adjust_dilution Adjust dilution to lower final DMSO concentration check_dilution->adjust_dilution No check_mixing Was the solution vortexed during dilution? check_dilution->check_mixing Yes adjust_dilution->check_dilution vortex_during_dilution Vortex vigorously during dilution check_mixing->vortex_during_dilution No prepare_fresh Prepare fresh working solutions immediately before use check_mixing->prepare_fresh Yes vortex_during_dilution->check_mixing solution_stable Solution is stable prepare_fresh->solution_stable

References

Unexpected off-target effects of VUF10460.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VUF10460. The information is designed to address specific issues that may arise during experiments, with a focus on potential unexpected off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective agonist for the histamine H4 receptor (H4R). It is a valuable tool for investigating the role of the H4 receptor in various physiological and pathological processes, particularly in the context of inflammation and immune responses.

Q2: Are there any known off-target activities of this compound?

Yes, this compound is known to have some affinity for the histamine H3 receptor (H3R), although it is significantly more selective for the H4R. Researchers should be aware of this potential for H3R-mediated effects in their experimental systems.

Q3: We observed an effect of this compound in our in vivo model that was not blocked by a selective H4R antagonist. What could be the cause?

This is a critical observation and strongly suggests an off-target effect of this compound in your specific experimental context. An example of this has been reported in the literature, where this compound's potentiation of HCl-induced gastric lesions in rats was not inhibited by the H4R antagonist JNJ7777120[1]. This indicates that the observed effect is likely independent of the H4 receptor.

Possible explanations and troubleshooting steps include:

  • Engagement of the H3 Receptor: Given the known affinity of this compound for the H3R, this is a primary candidate for the observed off-target effect.

    • Troubleshooting: Use a selective H3R antagonist in your model to see if the effect of this compound is blocked.

  • Interaction with other, currently unidentified, off-targets: this compound may interact with other receptors, enzymes, or ion channels.

    • Troubleshooting: If available, screen this compound against a broad off-target panel (e.g., a safety pharmacology panel) to identify potential new interactions.

  • Metabolism of this compound: The in vivo effect could be mediated by a metabolite of this compound, which may have a different pharmacological profile.

    • Troubleshooting: Conduct pharmacokinetic and metabolite identification studies to characterize the metabolic fate of this compound in your model system.

Troubleshooting Guides

Unexpected Results in Chemotaxis Assays

Issue: this compound is not inducing chemotaxis in our H4R-expressing immune cells, or the effect is not reproducible.

Possible Cause Troubleshooting Steps
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase. Perform a viability stain (e.g., trypan blue) before each experiment.
Receptor Expression Levels Verify H4R expression on your cells using a validated method (e.g., flow cytometry, qPCR). Receptor expression can vary with cell passage number.
This compound Concentration Perform a full dose-response curve to ensure you are using an optimal concentration. The EC50 for this compound in chemotaxis assays can be cell-type dependent.
Assay Conditions Optimize incubation time and chemoattractant gradient. Ensure the use of serum-free media in the assay, as serum is a potent chemoattractant.
Off-Target Effects If co-expressing other histamine receptors, consider co-treatment with selective antagonists for H1R, H2R, and H3R to isolate the H4R-mediated effect.
Anomalous Readouts in Calcium Mobilization Assays

Issue: We are observing a weak, absent, or inconsistent calcium signal in response to this compound in our H4R-expressing cell line.

Possible Cause Troubleshooting Steps
Cell Line and G-protein Coupling Confirm that your cell line expresses the appropriate G-protein (typically Gαi/o) for H4R-mediated calcium mobilization. Some cell lines may require co-transfection with a promiscuous G-protein like Gα16.
Dye Loading and Cell Plating Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure a consistent cell seeding density.
Assay Buffer Composition Use a buffer that maintains physiological calcium levels. Check for interfering components in your buffer.
This compound Degradation Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your assay buffer.
Receptor Desensitization Pre-incubation with this compound or repeated stimulation can lead to receptor desensitization. Minimize pre-incubation times where possible.

Quantitative Data Summary

Table 1: this compound Binding Affinities (pKi)

ReceptorSpeciespKiSelectivity (fold) vs. H4R
Histamine H4Rat7.46-
Histamine H3Rat5.75~50

Note: Data sourced from MedchemExpress. pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols

Chemotaxis Assay (Boyden Chamber Method)
  • Cell Preparation: Isolate primary immune cells (e.g., eosinophils, mast cells) or use an H4R-expressing cell line. Resuspend cells in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup: Place a polycarbonate membrane (e.g., 5 µm pore size) in a Boyden chamber apparatus.

  • Chemoattractant: Add this compound at various concentrations to the lower chamber. Use a known chemoattractant for H4R-expressing cells as a positive control and medium alone as a negative control.

  • Cell Migration: Add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours (optimize for your cell type).

  • Cell Staining and Counting: Remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

Calcium Mobilization Assay
  • Cell Plating: Seed H4R-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader with an integrated liquid handling system. Measure baseline fluorescence for a few seconds.

  • Compound Addition: Add the this compound solutions to the wells and continue to measure the fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.

Visualizations

Signaling Pathway of H4R-mediated Chemotaxis

H4R_Chemotaxis This compound This compound H4R Histamine H4 Receptor This compound->H4R G_protein Gαi/o βγ H4R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC βγ subunit activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Actin_polym Actin Polymerization Ca_release->Actin_polym Chemotaxis Cell Migration / Chemotaxis Actin_polym->Chemotaxis

Caption: this compound activates the H4R, leading to chemotaxis.

Experimental Workflow for Investigating Unexpected Off-Target Effects

Off_Target_Workflow Start Unexpected in vivo effect of this compound observed H4R_antagonist Test with selective H4R antagonist Start->H4R_antagonist Effect_blocked Effect is blocked H4R_antagonist->Effect_blocked Effect_not_blocked Effect is NOT blocked H4R_antagonist->Effect_not_blocked On_target Conclusion: On-target H4R effect Effect_blocked->On_target Off_target_suspected Conclusion: Off-target effect suspected Effect_not_blocked->Off_target_suspected H3R_hypothesis Hypothesis 1: H3 Receptor involvement Off_target_suspected->H3R_hypothesis Other_hypothesis Hypothesis 2: Novel off-target Off_target_suspected->Other_hypothesis H3R_antagonist Test with selective H3R antagonist H3R_hypothesis->H3R_antagonist Screening Broad Off-Target Screening Panel Other_hypothesis->Screening H3R_conclusion Identify H3R as the off-target H3R_antagonist->H3R_conclusion New_target Identify novel off-target(s) Screening->New_target

Caption: A logical workflow to dissect on-target vs. off-target effects.

Hypothetical Safety Pharmacology Assessment for this compound

Safety_Pharmacology This compound This compound Core_Battery Core Safety Pharmacology Battery This compound->Core_Battery CNS Central Nervous System (e.g., Irwin test) Core_Battery->CNS Cardiovascular Cardiovascular System (e.g., hERG, telemetry) Core_Battery->Cardiovascular Respiratory Respiratory System (e.g., plethysmography) Core_Battery->Respiratory Behavioral Behavioral Changes CNS->Behavioral Cardiac Cardiac Arrhythmias Cardiovascular->Cardiac Breathing Altered Breathing Patterns Respiratory->Breathing Potential_Effects Potential Off-Target Effects Behavioral->Potential_Effects Cardiac->Potential_Effects Breathing->Potential_Effects

Caption: Standard safety pharmacology screens for potential off-target effects.

References

VUF10460 stability in different solvents and media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the stability of VUF10460 in various solvents and experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mM. It is advisable to use freshly opened, anhydrous DMSO to ensure optimal solubility, as hygroscopic DMSO can negatively impact solubility.

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation. Recommended storage conditions for stock solutions are:

  • -20°C for up to one year.

  • -80°C for up to two years.

For powdered this compound, storage at -20°C is recommended for up to three years.

Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A3: this compound has limited solubility in aqueous solutions, and precipitation upon dilution is a common issue. To minimize this, follow these recommendations:

  • Serially dilute: Perform serial dilutions of the high-concentration DMSO stock solution in your aqueous buffer or medium.

  • Maintain a low final DMSO concentration: The final concentration of DMSO in your experiment should typically be less than 0.5% to avoid solvent-induced artifacts and toxicity.

  • Vortex during dilution: Rapidly vortex the aqueous solution while adding the DMSO stock to aid in mixing and prevent localized high concentrations that can lead to precipitation.

  • Prepare fresh working solutions: It is best practice to prepare aqueous working solutions of this compound fresh for each experiment.

  • Consider temperature: Some compounds are less soluble at lower temperatures. Ensure your working solutions are at the appropriate temperature for your experiment before use.

Q4: Are there alternative solvent systems for in vivo studies?

A4: Yes, for in vivo experiments where high concentrations of DMSO may be toxic, alternative solvent systems can be used. One such formulation is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Another option includes using cyclodextrins to improve aqueous solubility, such as a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Compound precipitates out of solution during the experiment. Low aqueous solubility.Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in your aqueous experimental buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility.
Incorrect solvent for initial solubilization.For initial solubilization, use the recommended organic solvent, DMSO. Avoid dissolving this compound directly in aqueous buffers.
Temperature effects.Ensure your working solutions are at the appropriate temperature for your experiment before use. Avoid storing diluted aqueous solutions at low temperatures for extended periods.
High final concentration.The final concentration of this compound in your aqueous solution may exceed its solubility limit. Try lowering the final concentration used in the experiment.
Inconsistent experimental results. Degradation of this compound in stock or working solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Consider performing a stability study under your specific experimental conditions.
Inaccurate concentration of stock solution.Ensure the compound is fully dissolved in the stock solution. If necessary, gentle heating and/or sonication can be used to aid dissolution.
Low or no activity in a cell-based assay. Compound precipitation in the cell culture medium.Visually inspect the wells for any signs of precipitation. If observed, optimize the dilution method as described in the FAQs.
Degradation in cell culture medium.The stability of this compound in your specific cell culture medium (especially with serum) is likely unknown. Consider performing a time-course experiment to assess the stability of the compound under your assay conditions.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide a general overview of its solubility and recommended storage conditions.

Table 1: this compound Solubility and Stock Solution Storage

Solvent Maximum Solubility Storage Temperature Storage Duration
DMSO≥ 100 mg/mL (371.28 mM)-20°C1 year
-80°C2 years
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.28 mM)Prepare freshN/A
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.28 mM)Prepare freshN/A
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.28 mM)Prepare freshN/A

Table 2: Recommended Volumes for this compound Stock Solutions in DMSO

Target Concentration Mass of this compound Volume of DMSO
1 mM1 mg3.7128 mL
5 mM1 mg0.7426 mL
10 mM1 mg0.3713 mL
1 mM5 mg18.5639 mL
5 mM5 mg3.7128 mL
10 mM5 mg1.8564 mL
1 mM10 mg37.1278 mL
5 mM10 mg7.4256 mL
10 mM10 mg3.7128 mL

Experimental Protocols

Protocol 1: General Protocol for a Cell-Based Assay

This protocol provides a general workflow for using this compound in a cell-based assay.

  • Cell Preparation: Culture your cells of interest to the desired confluency in a suitable multi-well plate.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment:

    • Remove the existing cell culture medium.

    • Add the medium containing the various concentrations of this compound.

    • Include appropriate vehicle controls (medium with the same final concentration of DMSO) and positive/negative controls.

  • Incubation: Incubate the cells for the desired period at 37°C in a CO2 incubator.

  • Assay Readout: Perform the specific assay to measure the desired cellular response (e.g., cAMP measurement, calcium flux, gene expression analysis, or cell viability assay).

Protocol 2: Protocol for Assessing this compound Stability in an Aqueous Medium (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of this compound Solution: Prepare a working solution of this compound in the aqueous medium of interest (e.g., phosphate-buffered saline, cell culture medium) from a DMSO stock. Ensure the final DMSO concentration is low.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at a specified temperature (e.g., 60°C).

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound and detect any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock in 100% DMSO working Prepare Working Solutions in Aqueous Medium stock->working cells Treat Cells with This compound Solutions working->cells controls Include Vehicle and Other Controls working->controls incubate Incubate for Desired Time cells->incubate controls->incubate assay Perform Assay and Readout incubate->assay data Analyze Data assay->data

Caption: Workflow for a typical cell-based assay using this compound.

troubleshooting_workflow start Precipitation Observed? check_dmso Final DMSO Concentration > 0.5%? start->check_dmso Yes check_concentration Final this compound Concentration Too High? start->check_concentration No lower_dmso Lower Final DMSO Concentration check_dmso->lower_dmso Yes check_dilution Optimize Dilution (e.g., vortexing, serial dilution) check_dmso->check_dilution No proceed Proceed with Experiment lower_dmso->proceed check_dilution->proceed lower_concentration Lower Final This compound Concentration check_concentration->lower_concentration Yes check_concentration->proceed No lower_concentration->proceed

Caption: Troubleshooting guide for this compound precipitation issues.

Interpreting conflicting results with VUF10460.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF10460. The information addresses conflicting results reported in the literature to help you interpret your experimental data accurately.

Frequently Asked Questions (FAQs)

Q1: Is this compound a histamine H4 receptor agonist or antagonist?

A1: this compound is predominantly characterized and widely documented as a potent and selective agonist for the histamine H4 receptor (H4R) in numerous in vitro studies.[1][2] It exhibits high affinity for both human and rat H4 receptors. However, at least one source describes it as a selective antagonist, which contributes to the confusion surrounding its activity.[3] This discrepancy highlights the importance of carefully considering the experimental context.

Q2: Can this compound produce effects that are independent of the histamine H4 receptor?

A2: Yes, there is significant evidence suggesting that this compound can elicit biological effects through mechanisms that are independent of the H4 receptor, particularly in in vivo models. A key study demonstrated that this compound enhances HCl-induced gastric lesions in rats, and this effect was not blocked by the potent and selective H4 receptor antagonist JNJ7777120.[1] This strongly indicates an off-target effect or an alternative signaling pathway is involved in this specific physiological response.

Q3: Why might I observe conflicting results between my in vitro and in vivo experiments with this compound?

A3: Discrepancies between in vitro and in vivo results with this compound can arise from several factors:

  • Off-Target Effects: As mentioned, this compound may interact with other receptors or cellular targets that are not present in a controlled in vitro system but are relevant in a complex in vivo environment.

  • Species-Specific Differences: The pharmacology of histamine receptors, including the H4 receptor, can vary significantly between species.[4][5][6][7] this compound shows different binding affinities for human and rat H4 receptors, and its off-target profile may also differ across species.

  • Metabolism: In an in vivo setting, this compound may be metabolized into active or inactive compounds with different pharmacological profiles. This is a variable that is not accounted for in most in vitro assays.

  • Experimental Conditions: Differences in dosage, route of administration, and the specific animal model used can all influence the observed outcome.

Troubleshooting Guide

If you are encountering conflicting or unexpected results with this compound, consider the following troubleshooting steps:

Issue 1: In vivo effect is not blocked by a selective H4 antagonist.

  • Possible Cause: The observed effect is likely mediated by an off-target mechanism and is independent of the H4 receptor.

  • Troubleshooting Steps:

    • Confirm Antagonist Activity: Ensure the H4 antagonist (e.g., JNJ7777120) is active in your model system by testing its ability to block the effects of a known, reliable H4 agonist.

    • Off-Target Screening: If possible, perform a broad off-target screening panel to identify potential alternative binding sites for this compound.

    • Literature Review: Search for literature reporting similar H4-independent effects of this compound or structurally related compounds.

    • Consider Alternative Hypotheses: Re-evaluate your experimental hypothesis to consider the possibility of an H4-independent mechanism.

Issue 2: Inconsistent results between different cell lines or tissues.

  • Possible Cause: The expression levels of the H4 receptor and potential off-targets can vary significantly between different cell types and tissues.

  • Troubleshooting Steps:

    • Quantify Receptor Expression: Determine the expression level of the H4 receptor in your experimental systems using techniques like qPCR, Western blotting, or radioligand binding.

    • Characterize Cell Lines: Be aware of the origin and characteristics of the cell lines you are using, as this can influence signaling pathways.

    • Use Primary Cells: Whenever possible, validate your findings in primary cells that are more representative of the in vivo situation.

Issue 3: Discrepancy between data from different species.

  • Possible Cause: Pharmacological properties of this compound and the H4 receptor can differ between species.

  • Troubleshooting Steps:

    • Species-Specific Data: Refer to literature for binding affinities and functional data of this compound specific to the species you are using.

    • Sequence Homology: Compare the amino acid sequence of the H4 receptor in your species of interest to the human and rat sequences to identify potential differences in ligand binding domains.

    • Cautious Extrapolation: Be cautious when extrapolating results from one species to another.

Data Presentation

Table 1: this compound Binding Affinities (pKi)

ReceptorSpeciespKiReference
H4Rat7.46[1]
H4Human8.22[2]
H3Rat5.75[1]

Table 2: this compound In Vivo Gastric Lesion Study - Key Findings

Treatment GroupEffect on HCl-induced Gastric LesionsBlockade by JNJ7777120 (H4 Antagonist)Implied Mechanism
This compoundSignificant EnhancementNoH4 Receptor-Independent

Experimental Protocols

Key Experiment: In Vivo Gastric Lesion Model (Based on Coruzzi et al., 2011)

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Rats are fasted for 24 hours with free access to water.

    • This compound (10 and 30 mg/kg) or vehicle (often DMSO) is administered, typically via subcutaneous injection.

    • 30 minutes after drug administration, 0.6 N HCl (5 ml/kg) is administered intragastrically to induce gastric lesions.

    • In antagonist experiments, the H4 antagonist JNJ7777120 is administered prior to this compound.

    • Animals are euthanized, and the stomachs are removed for quantification of lesion area.

Mandatory Visualizations

VUF10460_Signaling_Pathway cluster_intracellular Intracellular This compound This compound (Agonist) H4R Histamine H4 Receptor This compound->H4R G_protein Gαi/o Protein H4R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Activation G_protein->MAPK Chemotaxis Chemotaxis G_protein->Chemotaxis Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP

Caption: this compound agonist activity at the H4 receptor.

Troubleshooting_Workflow Start Unexpected In Vivo Result with this compound Check_Antagonist Is the effect blocked by a selective H4 antagonist? Start->Check_Antagonist H4_Independent Conclusion: H4-independent (off-target) effect. Check_Antagonist->H4_Independent No H4_Dependent Effect is likely H4-dependent. Investigate other factors. Check_Antagonist->H4_Dependent Yes Investigate_Species Consider species differences in receptor pharmacology. H4_Dependent->Investigate_Species Investigate_Metabolism Consider in vivo metabolism of this compound. H4_Dependent->Investigate_Metabolism

Caption: Troubleshooting logic for conflicting this compound results.

References

VUF10460 Technical Support Center: Ensuring Compound Integrity During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of VUF10460 to prevent its degradation. Adherence to these guidelines is critical for ensuring the compound's stability and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container at -20°C for long-term storage. Under these conditions, the compound is stable for at least four years.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For optimal stability, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C. When stored at -80°C, the stock solution is stable for up to two years. For shorter-term storage, aliquots can be kept at -20°C for up to one year.

Q3: Why is it important to aliquot my this compound stock solution?

A3: Aliquoting your stock solution into smaller volumes for single or limited use is a critical step in preventing degradation. Repeatedly freezing and thawing a stock solution can introduce moisture and increase the likelihood of chemical degradation, which can compromise the integrity of the compound and affect your experimental outcomes.

Q4: Can I store my this compound stock solution at room temperature or 4°C?

A4: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. As a solid, it can be stored at 4°C for up to two years. However, once in solution, the compound is more susceptible to degradation. For any storage beyond a single workday, it is best to follow the recommended -20°C or -80°C storage guidelines.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue: I am observing precipitation in my this compound stock solution after thawing.

  • Possible Cause: The solubility of this compound may have been exceeded, or the solvent may have absorbed water, reducing its solvating power. Repeated freeze-thaw cycles can also contribute to precipitation.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.

    • Sonication: If warming is ineffective, brief sonication may help to redissolve the compound.

    • Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. If you suspect your DMSO has absorbed moisture, use a fresh, unopened bottle.

    • Review Aliquoting Practice: If you are not already doing so, aliquot your stock solution to avoid multiple freeze-thaw cycles.

Issue: My experimental results are inconsistent, and I suspect my this compound may have degraded.

  • Possible Cause: Improper storage conditions, such as storing at an incorrect temperature, frequent freeze-thaw cycles, or exposure to light, can lead to the degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both the solid compound and the stock solutions have been stored at the recommended temperatures.

    • Prepare a Fresh Stock Solution: The most reliable way to rule out compound degradation is to prepare a fresh stock solution from the solid compound that has been properly stored.

    • Perform a Quality Control Check: If possible, run a simple in-vitro assay or an analytical check (like HPLC) to compare the activity or purity of the suspected stock with a freshly prepared one.

Quantitative Data Summary

For easy reference, the following table summarizes the recommended storage conditions and stability for this compound.

FormSolventStorage TemperatureStability
SolidN/A-20°C≥ 4 years
SolidN/A4°C2 years
Stock SolutionDMSO-80°C2 years
Stock SolutionDMSO-20°C1 year

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber cryovials.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting potential this compound degradation issues.

VUF10460_Troubleshooting start Start: Inconsistent Experimental Results or Precipitation check_storage Review Storage Conditions start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedures handling_ok Handling OK? (e.g., freeze-thaw) check_handling->handling_ok storage_ok->check_handling Yes resolve_storage Correct Storage (Temp, Light) storage_ok->resolve_storage No prepare_fresh Prepare Fresh Stock Solution handling_ok->prepare_fresh Yes resolve_handling Improve Handling (Aliquot, Solvent) handling_ok->resolve_handling No qc_check Perform QC Check (e.g., bioassay, HPLC) prepare_fresh->qc_check end_good Problem Resolved qc_check->end_good Results OK end_bad Contact Technical Support qc_check->end_bad Results Not OK resolve_storage->prepare_fresh resolve_handling->prepare_fresh

Troubleshooting workflow for this compound degradation.

VUF10460 Technical Support Center: Navigating Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUF10460. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in experimental outcomes when working with this potent and selective histamine H4 receptor (H4R) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support the consistency and reliability of your results.

Understanding this compound

This compound is a non-imidazole compound widely used in research to investigate the role of the histamine H4 receptor, a G protein-coupled receptor (GPCR) primarily involved in immune and inflammatory responses. While a valuable tool, variability in experimental outcomes can arise from several factors, including its complex pharmacology and specific handling requirements. This guide will help you navigate these potential issues.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Question 1: Why am I seeing conflicting results regarding this compound as an agonist versus an antagonist?

Answer: This is a critical point of variability. While this compound is predominantly characterized as an H4R agonist , the observed functional outcome can be complex due to:

  • Species-Specific Pharmacology: The potency and efficacy of H4R ligands can differ between species (e.g., human, mouse, rat). It is crucial to use species-relevant assays and to be aware that a compound's activity in one species may not directly translate to another.

  • Biased Agonism: this compound may exhibit biased agonism, meaning it can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The cellular context and the specific downstream signaling pathway being measured (e.g., cAMP inhibition, calcium mobilization, chemotaxis) can therefore lead to different apparent activities.

  • Assay Conditions: The functional outcome can be influenced by the specific cell line, receptor expression level, and the assay technology used.

Question 2: I'm observing low or no activity of this compound in my cell-based assay. What are the possible causes?

Answer: Low or no activity can stem from several factors. Consider the following troubleshooting steps:

  • Solubility Issues: this compound has poor aqueous solubility. Ensure it is properly dissolved in a suitable solvent, such as 100% DMSO, to create a stock solution before diluting it in your assay buffer. Precipitation in the final assay medium can significantly reduce the effective concentration.

  • Improper Storage: this compound stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.

  • Cell Line and Receptor Expression: Confirm that your cell line endogenously expresses the histamine H4 receptor at sufficient levels or that your recombinant expression system is functioning correctly.

  • G-Protein Coupling: The H4 receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase and can lead to calcium mobilization. Ensure your assay is designed to detect these downstream signals.

  • Incorrect Concentration Range: The effective concentration of this compound can vary depending on the assay. Perform a wide dose-response curve to ensure you are testing within the active range for your specific system.

Question 3: My in vitro and in vivo results with this compound are not correlating. What could be the reason?

Answer: Discrepancies between in vitro and in vivo results are common in pharmacology and can be attributed to:

  • Pharmacokinetics and Metabolism: In an in vivo setting, factors such as absorption, distribution, metabolism, and excretion (ADME) of this compound will influence its concentration at the target receptor.

  • Complex Biological Environment: The in vivo environment consists of multiple cell types and signaling molecules that can modulate the response to this compound, which is not fully recapitulated in a simplified in vitro model.

  • Species Differences: As mentioned, pharmacological differences between the species used for in vitro and in vivo studies can lead to divergent results.

Question 4: I suspect off-target effects might be influencing my results. How can I address this?

Answer: While a specific off-target binding profile for this compound is not extensively published, it does show some affinity for the H3 receptor, although with approximately 50-fold selectivity for the H4 receptor in rats. To investigate potential off-target effects:

  • Use a Selective H4R Antagonist: Employ a well-characterized and selective H4R antagonist, such as JNJ7777120, to confirm that the observed effect of this compound is indeed mediated by the H4 receptor.

  • Control Experiments: Use a parental cell line that does not express the H4 receptor as a negative control to identify non-specific effects.

  • Selectivity Profiling: If resources permit, consider having this compound profiled against a panel of other receptors and kinases to identify potential off-target interactions.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound from various sources. Note that values can vary depending on the experimental conditions.

ParameterSpeciesValueAssay Type
pKi Rat7.46Radioligand Binding (H4R)
pKi Rat5.75Radioligand Binding (H3R)
Ki Human5.01 nMRadioligand Binding (H4R)
Ki Rat14.13 nMRadioligand Binding (H4R)
Ki Rat1,778.28 nMRadioligand Binding (H3R)

Key Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Preparation of this compound Stock Solution

Objective: To prepare a stable and soluble stock solution of this compound for use in aqueous experimental buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for up to one year at -20°C and two years at -80°C.

Mast Cell Chemotaxis Assay

Objective: To measure the ability of this compound to induce the migration of mast cells, a key function mediated by the H4 receptor.

Materials:

  • Mast cell line (e.g., bone marrow-derived mast cells)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound stock solution

  • Chemoattractant (positive control, e.g., C5a)

  • Fixative and staining solution (e.g., methanol and crystal violet)

Procedure:

  • Culture mast cells to the appropriate density and wash them with serum-free medium.

  • Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in the assay medium in the lower wells of the chemotaxis chamber. Include a negative control (assay medium only) and a positive control.

  • Place the polycarbonate membrane over the lower wells.

  • Add 100 µL of the cell suspension to the upper chamber of each well.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 2-4 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane by gently scraping.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Plot the number of migrated cells against the concentration of this compound to determine the EC50.

Calcium Mobilization Assay

Objective: To measure the this compound-induced increase in intracellular calcium concentration in cells expressing the H4 receptor.

Materials:

  • HEK293 cells stably expressing the human H4 receptor

  • Black, clear-bottom 96-well plates

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound stock solution

  • Histamine (positive control)

  • Fluorometric imaging plate reader (e.g., FLIPR)

Procedure:

  • Seed the HEK293-H4R cells in a 96-well plate and grow to 80-90% confluency.

  • Prepare the dye loading solution by adding Fluo-4 AM and probenecid to the assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells with assay buffer containing probenecid to remove excess dye.

  • Prepare a compound plate with serial dilutions of this compound and controls.

  • Place both the cell plate and the compound plate into the fluorometric imaging plate reader.

  • Measure the baseline fluorescence, then add the compounds from the compound plate to the cell plate.

  • Immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes) to detect the calcium flux.

  • Analyze the data by calculating the peak fluorescence response and plot the dose-response curve to determine the EC50 of this compound.

Visualizing Workflows and Pathways

Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H4R Histamine H4 Receptor (H4R) This compound->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates Beta_Arrestin β-Arrestin H4R->Beta_Arrestin Recruits (Biased Agonism) G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_alpha->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Chemotaxis Chemotaxis Ca_cyto->Chemotaxis Gene_Expression Gene Expression Ca_cyto->Gene_Expression MAPK MAPK Pathway MAPK->Gene_Expression Beta_Arrestin->MAPK Experimental_Workflow prep 1. This compound Preparation - Dissolve in 100% DMSO - Aliquot and store at -80°C assay_setup 3. Assay Setup - Prepare serial dilutions of this compound - Add cells and reagents to plate prep->assay_setup cell_prep 2. Cell Preparation - Culture H4R-expressing cells - Harvest and wash cell_prep->assay_setup incubation 4. Incubation - Incubate at 37°C for specified time assay_setup->incubation detection 5. Signal Detection - Measure fluorescence, migration, etc. incubation->detection analysis 6. Data Analysis - Plot dose-response curve - Calculate EC50/IC50 detection->analysis interpretation 7. Interpretation - Compare to controls - Consider potential variability factors analysis->interpretation Troubleshooting_Workflow start Unexpected Result (e.g., no activity, high variability) check_compound Check this compound - Solubility in final buffer? - Correct stock concentration? - Proper storage? start->check_compound check_cells Check Cell System - H4R expression level? - Cell viability? - Passage number? start->check_cells check_assay Check Assay Protocol - Correct controls included? - Appropriate detection method? - Optimized incubation times? start->check_assay check_species Consider Species Differences - Are cell line and compound pharmacology compatible? check_compound->check_species check_cells->check_species check_assay->check_species check_bias Consider Biased Agonism - Are you measuring the expected signaling pathway? check_species->check_bias check_off_target Investigate Off-Target Effects - Use a selective H4R antagonist check_bias->check_off_target end Resolution check_off_target->end

Potential limitations of using VUF10460 in research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VUF10460 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?

A1: this compound has low aqueous solubility, which is a primary limitation for its use in aqueous buffers and cell culture media.

  • Recommended Solvent: The recommended solvent for creating stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of 54 mg/mL (200.49 mM) or higher.[1][2]

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO. If you encounter precipitation, gentle warming and/or sonication can aid dissolution.

  • Working Solution Preparation: To prepare working solutions, the DMSO stock should be serially diluted in your aqueous experimental buffer or cell culture medium. It is critical to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Adding the DMSO stock to the aqueous solution while rapidly vortexing can help prevent precipitation. It is highly recommended to prepare working solutions fresh for each experiment.

  • Storage: Store stock solutions in DMSO at -20°C for up to one year or at -80°C for up to two years.[1] Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Q2: My experimental results with this compound are not what I expected based on its reported activity as a histamine H4 receptor agonist. What could be the issue?

A2: While this compound is a known histamine H4 receptor agonist, some studies have reported effects that may not be mediated by the H4 receptor, suggesting potential off-target effects or a more complex pharmacological profile. A notable finding is that this compound enhances HCl-induced gastric lesions in rats, and this effect is not blocked by the selective H4 receptor antagonist JNJ-7777120.[1] This indicates that at the concentrations used in that in vivo study, other mechanisms may be at play.

Troubleshooting Steps:

  • Confirm On-Target Activity: In your experimental system, verify that the observed effects of this compound can be blocked by a known H4 receptor antagonist (e.g., JNJ-7777120).

  • Dose-Response Curve: Perform a dose-response curve for this compound in your assay. High concentrations are more likely to induce off-target effects.

  • Control Experiments: Include appropriate controls, such as a vehicle control (with the same final DMSO concentration) and cells not expressing the H4 receptor, to rule out non-specific effects.

Q3: What is the known selectivity profile of this compound?

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterSpeciesValueReference
pKiRat H4 Receptor7.46[1]
pKiRat H3 Receptor5.75[1]
Solubility in DMSO-≥ 54 mg/mL (200.49 mM)[2]
Solubility in Water-Insoluble[2]
Solubility in Ethanol-54 mg/mL (200.49 mM)[2]

Experimental Protocols

General Protocol for a Cell-Based Calcium Mobilization Assay

This protocol provides a general workflow for assessing the activity of this compound in a cell-based calcium mobilization assay using a cell line endogenously or recombinantly expressing the histamine H4 receptor.

Materials:

  • Cells expressing the histamine H4 receptor (e.g., HEK293 cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • The day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in HBSS with 20 mM HEPES.

    • Carefully remove the cell culture medium from the wells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.

    • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

  • Calcium Mobilization Assay:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES. Remember to account for the dilution that will occur upon injection into the wells.

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Inject the this compound dilutions into the wells and continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • The response can be normalized to the baseline (ΔF/F).

    • Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

VUF10460_Troubleshooting start Start: this compound Experiment issue Unexpected Results? start->issue solubility_issue Solubility/Precipitation Issues? issue->solubility_issue Yes off_target_issue Potential Off-Target Effects? issue->off_target_issue No solubility_solution1 Use high-purity DMSO for stock solution. solubility_issue->solubility_solution1 Yes off_target_solution1 Confirm with H4 antagonist (e.g., JNJ-7777120). off_target_issue->off_target_solution1 Yes solubility_solution2 Prepare fresh working solutions and vortex during dilution. solubility_solution1->solubility_solution2 solubility_solution3 Keep final DMSO concentration <0.5%. solubility_solution2->solubility_solution3 end End of Troubleshooting solubility_solution3->end off_target_solution2 Perform dose-response curve. off_target_solution1->off_target_solution2 off_target_solution3 Use appropriate negative controls. off_target_solution2->off_target_solution3 off_target_solution3->end

This compound troubleshooting workflow.

H4_Signaling_Pathway This compound This compound H4R Histamine H4 Receptor This compound->H4R G_protein Gαi/o Protein H4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates MAPK MAP Kinase Activation G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis MAPK->Chemotaxis Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells 1. Prepare and Seed Cells prep_vuf 2. Prepare this compound Stock and Working Solutions prep_cells->prep_vuf dye_loading 3. Load Cells with Calcium-Sensitive Dye prep_vuf->dye_loading incubation 4. Incubate and Wash dye_loading->incubation measurement 5. Measure Baseline and Post-Stimulation Fluorescence incubation->measurement calc_delta_f 6. Calculate ΔF measurement->calc_delta_f dose_response 7. Generate Dose-Response Curve and Calculate EC50 calc_delta_f->dose_response

References

Technical Support Center: Overcoming VUF10460 Delivery Challenges In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of VUF10460, a potent histamine H4 receptor agonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the in vivo delivery of this compound, presented in a question-and-answer format.

Q1: My this compound formulation is cloudy or shows precipitation. What should I do?

A1: Precipitation indicates low solubility of this compound in your chosen vehicle, which can lead to inaccurate dosing and reduced bioavailability.

  • Troubleshooting Steps:

    • Verify Solubility: this compound is highly soluble in DMSO (100 mg/mL), but has limited aqueous solubility.[1] Ensure your final concentration does not exceed its solubility limit in the complete vehicle.

    • Optimize Formulation: For in vivo use, co-solvents are often necessary. A common approach is to first dissolve this compound in 100% DMSO and then dilute it with other vehicles for administration.[2]

    • Preparation Technique:

      • Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) before adding any aqueous components.

      • Add aqueous solutions slowly while vortexing to prevent the compound from "crashing out" of solution.

      • Gentle warming (to 37°C) and sonication may aid dissolution, but always check for potential degradation of the compound at elevated temperatures.

Q2: I am observing inconsistent results or a lack of efficacy at the expected dose. What could be the cause?

A2: Inconsistent results can stem from poor bioavailability, rapid metabolism, or off-target effects.

  • Troubleshooting Steps:

    • Bioavailability: The bioavailability of subcutaneously administered drugs can be influenced by various factors, including the physicochemical properties of the drug, the formulation, and the injection site.[3][4]

      • Formulation: Ensure your formulation is optimized for subcutaneous delivery. The choice of vehicle can significantly impact absorption.

      • Injection Technique: Standardize your injection technique to minimize variability. Ensure the injection is truly subcutaneous and not intradermal or intramuscular.

    • Metabolism and Clearance: While specific pharmacokinetic data for this compound is limited in publicly available literature, rapid metabolism and clearance are common challenges for small molecules in vivo. Consider conducting a pilot pharmacokinetic study to determine the half-life of this compound in your animal model.

    • Dose and Route of Administration: The described effective dose in a rat gastric ulcer model is 10-30 mg/kg via subcutaneous injection.[2] Ensure your dosing is within a similar range and consider if the route of administration is appropriate for your experimental goals.

Q3: I am observing signs of toxicity or adverse effects in my animals. What should I do?

A3: Toxicity can be caused by the compound itself, off-target effects, or the vehicle.

  • Troubleshooting Steps:

    • Vehicle Toxicity: High concentrations of solvents like DMSO can cause local irritation and systemic toxicity. It is recommended to keep the final DMSO concentration in the working solution as low as possible, ideally below 10%.

    • Off-Target Effects: this compound is a selective histamine H4 receptor agonist, but it also has some affinity for the H3 receptor, especially at higher concentrations.[2]

      • Selectivity Profile: Refer to the binding affinity data (Table 1) to understand the potential for off-target effects at the H3 receptor.

      • Dose-Response Study: Perform a dose-response study to determine the minimum effective dose and to identify a potential therapeutic window with minimal side effects.

    • Compound-Specific Toxicity: While no major toxicity has been reported for this compound in the cited literature, it is crucial to monitor animals closely for any signs of distress. If adverse effects are observed, consider reducing the dose or exploring alternative formulations.

Quantitative Data

Table 1: this compound Binding Affinity (Ki values)

ReceptorSpeciesKi (nM)Selectivity (over H3)Reference
Histamine H4Human5.01-[1][5]
Histamine H4Rat14.13~50-fold[1][2][5]
Histamine H3Rat1,778.28-[1][5]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection in a Rat Gastric Ulcer Model

This protocol is adapted from a study by Coruzzi G, et al. (2011).[2]

  • Materials:

    • This compound powder

    • 100% Dimethyl sulfoxide (DMSO)

    • Sterile syringes and needles (25-27 gauge recommended for subcutaneous injection in rats)

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (10 or 30 mg/kg) and the body weight of the rats.

    • Dissolve the calculated amount of this compound powder in 100% DMSO. Ensure complete dissolution. The final volume should be calculated to deliver the dose in an appropriate injection volume for the animal's size (e.g., 1 mL/kg).

    • Administer the solution subcutaneously to the rats 30 minutes before the induction of gastric lesions.

General Troubleshooting for Subcutaneous Injections in Rodents:

  • Injection Site: The loose skin over the shoulders (scruff) is a common and reliable site for subcutaneous injections.

  • Needle Insertion: Insert the needle at the base of the "tented" skin, parallel to the body.

  • Aspiration: Gently pull back on the plunger before injecting to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[6][7]

  • Leakage: After injection, gently pinch the injection site for a few seconds to prevent leakage of the solution.[8]

Visualizations

VUF10460_Delivery_Workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_troubleshooting Troubleshooting VUF_powder This compound Powder Vortex Vortex/Sonicate VUF_powder->Vortex DMSO 100% DMSO DMSO->Vortex Stock_Solution Stock Solution Vortex->Stock_Solution SC_Injection Subcutaneous Injection Stock_Solution->SC_Injection Precipitation Precipitation? Stock_Solution->Precipitation Optimize Vehicle Animal Rodent Model Animal->SC_Injection Data_Collection Data Collection (Efficacy/Toxicity) SC_Injection->Data_Collection Inconsistent_Results Inconsistent Results? Data_Collection->Inconsistent_Results Check Bioavailability/Dose Toxicity Toxicity? Data_Collection->Toxicity Assess Vehicle/Off-Target Effects

Caption: Experimental workflow for this compound in vivo delivery and troubleshooting.

Signaling_Pathway This compound This compound H4R Histamine H4 Receptor This compound->H4R Agonist G_protein Gαi/o H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses (e.g., chemotaxis, cytokine release) cAMP->Downstream

Caption: Simplified signaling pathway of this compound via the H4 receptor.

Troubleshooting_Logic Start In Vivo Experiment with this compound Problem Problem Encountered? Start->Problem Precipitation Precipitation in Formulation Problem->Precipitation Yes Inconsistent Inconsistent Results / Lack of Efficacy Problem->Inconsistent Yes Toxicity Adverse Effects / Toxicity Problem->Toxicity Yes End Successful Experiment Problem->End No Sol_Action Optimize Formulation: - Check solubility limits - Use co-solvents (e.g., DMSO) - Slow addition of aqueous phase - Gentle warming/sonication Precipitation->Sol_Action Bio_Action Investigate Bioavailability: - Standardize injection technique - Consider pilot PK study - Re-evaluate dose and route Inconsistent->Bio_Action Tox_Action Assess Toxicity Source: - Reduce vehicle concentration (DMSO) - Evaluate potential off-target effects (H3R) - Perform dose-response study Toxicity->Tox_Action Sol_Action->Start Retry Bio_Action->Start Retry Tox_Action->Start Retry

References

VUF10460 quality control and purity assessment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of VUF10460.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for assessing the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the recommended primary method for assessing the purity of this compound. Specifically, a reverse-phase HPLC method with UV detection is commonly employed.[1][2] For enhanced specificity and characterization of impurities, HPLC coupled with mass spectrometry (LC-MS) is advised.[3][4] Quantitative NMR (qNMR) can also serve as an orthogonal method for purity evaluation.[5]

Q2: How should I store this compound to ensure its stability?

A2: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Stability studies should be conducted under various conditions to determine the shelf-life and identify potential degradation products.[3][6]

Q3: What are the common degradation pathways for compounds like this compound?

A3: Compounds with structures similar to this compound may be susceptible to hydrolysis, oxidation, and photolytic degradation.[4][6] It is crucial to perform forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4]

Q4: What are the key parameters to consider during the validation of an analytical method for this compound?

A4: The validation of an analytical method for this compound should be performed in accordance with ICH Q2(R1) guidelines.[7][8] Key parameters to evaluate include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[7][8][9]

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload.1. Replace the HPLC column. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 3. Reduce the sample concentration or injection volume.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and perform routine maintenance.
Extraneous Peaks (Ghost Peaks) 1. Contaminated mobile phase or diluent. 2. Carryover from previous injections. 3. Sample degradation in the autosampler.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol between injections. 3. Use a cooled autosampler and minimize the time samples are stored in it.
Purity Assessment Issues
Issue Potential Cause Troubleshooting Steps
Purity by HPLC is Lower Than Expected 1. Presence of undetected impurities (e.g., those without a UV chromophore). 2. On-column degradation of this compound.1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or use LC-MS. 2. Modify chromatographic conditions (e.g., mobile phase pH, temperature) to minimize degradation.
Inconsistent Purity Results Between Batches 1. Variability in the manufacturing process. 2. Inconsistent analytical method performance.1. Review and tighten controls on the synthetic process. 2. Perform system suitability tests before each analytical run to ensure consistent method performance.[9]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the purity of this compound and quantify any related impurities using a validated stability-indicating HPLC method.

2. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

3. Instrumentation:

  • HPLC system with a UV-Vis detector or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

5. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the this compound sample solution at the same concentration.

6. Data Analysis:

  • Calculate the area percent of the this compound peak relative to the total peak area to determine purity.

  • Use the reference standard to identify and quantify any specific impurities.

Protocol 2: Forced Degradation Study

1. Objective: To investigate the degradation pathways of this compound under various stress conditions and to confirm the stability-indicating capability of the analytical method.

2. Stress Conditions:

Condition Reagent/Parameter Duration
Acidic Hydrolysis 0.1 N HCl24 hours at 60°C
Alkaline Hydrolysis 0.1 N NaOH24 hours at 60°C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 105°C48 hours
Photolytic Degradation ICH Option 2 (1.2 million lux hours and 200 W h/m²)As per guidelines

3. Procedure:

  • Prepare a solution of this compound at 1.0 mg/mL for each stress condition.

  • After the specified duration, neutralize the acidic and alkaline samples.

  • Analyze all samples by the HPLC method described in Protocol 1.

4. Data Analysis:

  • Identify and quantify the degradation products.

  • Calculate the mass balance to account for the parent compound and all degradation products.

  • Use LC-MS/MS for structural elucidation of major degradation products.[4]

Visualizations

VUF10460_QC_Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Review & Release Sample_Login Sample Login & Documentation Appearance Appearance Test Sample_Login->Appearance HPLC_Purity HPLC Purity & Impurity Profiling Appearance->HPLC_Purity LCMS_ID LC-MS for Identification HPLC_Purity->LCMS_ID qNMR_Purity qNMR for Orthogonal Purity LCMS_ID->qNMR_Purity Data_Review Data Review & Analysis qNMR_Purity->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Batch_Release Batch Release CoA_Generation->Batch_Release

Caption: this compound Quality Control Workflow.

Troubleshooting_Logic Start Inconsistent HPLC Results Check_System Check System Suitability (SST) Data Start->Check_System SST_Pass SST Passed? Check_System->SST_Pass Check_Sample Investigate Sample Preparation SST_Pass->Check_Sample Yes Resolve_SST Troubleshoot HPLC System (e.g., check for leaks, service pump) SST_Pass->Resolve_SST No Sample_OK Sample Prep OK? Check_Sample->Sample_OK Review_Method Review Method Parameters (e.g., mobile phase, column) Re-prepare_Sample Re-prepare and Re-inject Sample Sample_OK->Re-prepare_Sample No Investigate_Stability Investigate On-Column or In-Vial Stability Sample_OK->Investigate_Stability Yes End Issue Resolved Re-prepare_Sample->End Investigate_Stability->End Resolve_SST->End

Caption: HPLC Troubleshooting Logic Diagram.

References

Validation & Comparative

A Comparative Guide to VUF10460 and Other Histamine H4 Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the histamine H4 receptor agonist VUF10460 with other key agonists. The information is presented to facilitate the selection of appropriate research tools and to provide a comprehensive overview of their performance based on experimental data.

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, playing a crucial role in immune and inflammatory responses. Its involvement in conditions such as allergic rhinitis, asthma, and atopic dermatitis has made it an attractive target for therapeutic intervention. A variety of agonists have been developed to probe the function of the H4R, each with distinct pharmacological properties. This guide focuses on comparing this compound, a non-imidazole agonist, with other well-characterized H4 receptor agonists.

Quantitative Comparison of H4 Receptor Agonists

The following table summarizes the binding affinity (Ki), functional potency (EC50), and intrinsic efficacy (Emax) of this compound and other selected H4 receptor agonists at the human H4 receptor. The data has been compiled from various in vitro studies to provide a comparative overview.

CompoundhH4R Ki (nM)hH4R pKihH4R EC50 (nM)hH4R pEC50Intrinsic Efficacy (Emax)
This compound 5.01[1][2]8.3--Full Agonist
Histamine7.0[3]8.15314[4]6.5[5]100% (Reference)
4-Methylhistamine50[6]7.3-7.4[6]Full Agonist[3][7]
VUF 843031.6[8][9]7.5[10]50[8][9]7.3[10]Full Agonist[7][10]
Imetit--25[11]-Full Agonist[11]
Clobenpropit--72[11]-Partial Agonist[5]
UR-PI376----Partial Agonist[5]

Selectivity Profiles

The selectivity of an agonist for the H4 receptor over other histamine receptor subtypes (H1, H2, and H3) is a critical factor in its utility as a research tool. The following table presents the available binding affinity data for the selected agonists at all four human histamine receptors.

CompoundhH1R Ki (nM)hH2R Ki (nM)hH3R Ki (nM)hH4R Ki (nM)
This compound --1778.28 (rat)[1][12]5.01[1][2]
4-Methylhistamine>10,000->10,00050[6]
VUF 8430>1000[13]-1000[13]31.6[8][9][13]
Imetit----
Clobenpropit----
UR-PI376----

Signaling Pathways and Experimental Workflows

Activation of the H4 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the mobilization of intracellular calcium. These signaling events ultimately mediate cellular responses such as chemotaxis.

Below are diagrams illustrating the H4 receptor signaling pathway and a general workflow for a radioligand binding assay, a common method for determining the binding affinity of a compound.

H4R_Signaling_Pathway Agonist H4R Agonist (e.g., this compound) H4R Histamine H4 Receptor Agonist->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis

H4 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Cell Membranes with H4 Receptors Incubate Incubate to reach equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand ([³H]histamine) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubate Filter Separate bound from free radioligand (Filtration) Incubate->Filter Scintillation Quantify radioactivity (Scintillation Counting) Filter->Scintillation Analysis Determine Ki value Scintillation->Analysis

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to aid in the design and interpretation of studies on H4 receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H4 receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 or SK-N-MC cells stably expressing the human H4 receptor are cultured in appropriate media.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Binding Reaction:

    • In a 96-well plate, the cell membranes, a radioligand (e.g., [³H]histamine), and varying concentrations of the unlabeled competitor ligand (e.g., this compound) are combined.

    • The plate is incubated, typically at room temperature, to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following H4 receptor activation.

  • Cell Preparation:

    • H4R-expressing cells are plated in a black, clear-bottom 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • The plate is incubated to allow for dye uptake and de-esterification.

  • Compound Addition and Signal Detection:

    • A fluorescence plate reader equipped with an automated injection system is used.

    • Baseline fluorescence is measured before the addition of the agonist.

    • Varying concentrations of the H4R agonist are injected into the wells, and the fluorescence intensity is immediately recorded over time.

  • Data Analysis:

    • The change in fluorescence intensity from baseline is calculated.

    • A dose-response curve is generated by plotting the response against the logarithm of the agonist concentration to determine the EC50 value.

Chemotaxis Assay

This assay assesses the migration of cells in response to an H4R agonist.

  • Cell Preparation:

    • Primary immune cells (e.g., mast cells or eosinophils) or an H4R-expressing cell line are used.

    • The cells are resuspended in a chemotaxis buffer.

  • Assay Setup:

    • A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells is used.

    • The chemoattractant (H4R agonist) is added to the lower wells.

    • The cell suspension is added to the upper wells.

  • Incubation and Cell Quantification:

    • The chamber is incubated at 37°C in a humidified incubator to allow for cell migration through the membrane.

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • The migrated cells on the lower surface of the membrane are fixed and stained.

    • The number of migrated cells is counted using a microscope.

  • Data Analysis:

    • The chemotactic response is quantified as the number of migrated cells per high-power field.

This guide provides a foundational comparison of this compound with other H4 receptor agonists. For more in-depth analysis and specific experimental design, researchers are encouraged to consult the primary literature cited.

References

A Head-to-Head Comparison of VUF10460 and JNJ7777120 in Histamine H4 Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological and inflammatory research, the histamine H4 receptor (H4R) has emerged as a promising therapeutic target. Modulating its activity with selective ligands offers potential for treating a range of disorders, including asthma, allergic rhinitis, and chronic inflammatory conditions. This guide provides a detailed comparison of two widely used H4R ligands, VUF10460 and JNJ7777120, focusing on their performance in key functional assays.

This compound is recognized as a potent and selective non-imidazole agonist of the H4 receptor.[1][2] Conversely, JNJ7777120 is a well-established, potent, and selective H4R antagonist .[3] This fundamental difference in their pharmacological action—one activating the receptor and the other blocking it—underpins their distinct effects in functional assays. A nuanced aspect of JNJ7777120's pharmacology is its characterization as a "biased agonist" or a ligand exhibiting "functional selectivity," where it acts as an antagonist at the G-protein signaling pathway but as a partial agonist for β-arrestin recruitment.[4][5]

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key quantitative data for this compound and JNJ7777120 from various in vitro functional assays. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

CompoundLigand TypeSpeciesAssayParameterValueReference
This compound AgonistRatRadioligand BindingpKi7.46[1]
RatRadioligand BindingpKi (H3R)5.75[1]
HumanGTPγS BindingpEC506.0 ± 0.2[6]
HumanGTPγS BindingEmax60 ± 8%[6]
JNJ7777120 Antagonist/Inverse Agonist/Partial Agonist (Biased)HumanRadioligand BindingKi4.5 nM[3]
HumanEosinophil ChemotaxisIC5086 nM[7]
HumanGαi-dependent CRE ActivityEfficacy-83 ± 6% (Inverse Agonist)[8]
Humanβ-arrestin2 RecruitmentpEC508.0 ± 0.1[9]
Humanβ-arrestin2 RecruitmentEfficacy62 ± 4% (Partial Agonist)[9]

Histamine H4 Receptor Signaling Pathways

Activation of the histamine H4 receptor, a G-protein coupled receptor (GPCR), initiates two primary signaling cascades: the canonical Gαi/o pathway and the β-arrestin pathway. This compound, as a full agonist, is expected to activate both pathways. JNJ7777120, as a biased ligand, primarily blocks the G-protein pathway while partially activating the β-arrestin pathway.

H4R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway H4R Histamine H4 Receptor G_protein Gαi/o βγ H4R->G_protein activates GRK GRK H4R->GRK activates This compound This compound (Agonist) This compound->H4R activates JNJ7777120 JNJ7777120 (Antagonist/Biased Agonist) JNJ7777120->H4R blocks G-protein pathway JNJ7777120->H4R partially activates β-arrestin pathway Histamine Histamine Histamine->H4R activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis_G Chemotaxis Ca_mobilization->Chemotaxis_G P_H4R Phosphorylated H4R GRK->P_H4R phosphorylates beta_arrestin β-Arrestin P_H4R->beta_arrestin recruits Internalization Receptor Internalization beta_arrestin->Internalization MAPK_signaling MAPK Signaling (e.g., ERK) beta_arrestin->MAPK_signaling

Caption: Histamine H4 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key functional assays are provided below. These protocols are generalized from multiple sources and may require optimization for specific cell lines and laboratory conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following H4R activation, which is a downstream event of Gαi/o-Gβγ and PLC activation.[10]

1. Cell Preparation:

  • HEK293 cells stably expressing the human H4R are seeded into 96-well black, clear-bottom plates and cultured overnight.
  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) in the dark at 37°C for 1 hour.[11]

2. Compound Preparation and Addition:

  • Prepare serial dilutions of the agonist (this compound) or antagonist (JNJ7777120).
  • For antagonist testing, pre-incubate the cells with JNJ7777120 for a specified time before adding a known concentration of an agonist like histamine.

3. Signal Detection:

  • A fluorescence plate reader (e.g., FLIPR or FlexStation) is used to measure fluorescence intensity.
  • A baseline fluorescence reading is taken before the automated injection of the compound.
  • Fluorescence is measured immediately after compound addition and over a period of several minutes to capture the peak response.[12]

4. Data Analysis:

  • The change in fluorescence (peak minus baseline) is calculated.
  • For agonists, dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy).
  • For antagonists, the inhibition of the agonist-induced response is calculated to determine the IC50.

Chemotaxis Assay

This assay assesses the ability of a compound to either induce (agonist) or block (antagonist) the directed migration of cells, a key function of H4R in immune cells.[7]

1. Cell Preparation:

  • Immune cells endogenously expressing H4R (e.g., eosinophils, mast cells) are isolated and resuspended in a chemotaxis buffer.[13]

2. Assay Setup:

  • A chemotaxis chamber (e.g., Transwell or Boyden chamber) with a porous membrane is used.
  • The test compound (agonist or antagonist) is added to the lower chamber. For antagonist evaluation, cells in the upper chamber are pre-incubated with the antagonist before being placed in the chamber with an agonist in the lower chamber.
  • The cell suspension is added to the upper chamber.

3. Incubation and Quantification:

  • The chamber is incubated at 37°C to allow cell migration towards the chemoattractant in the lower chamber.
  • After incubation, non-migrated cells on the upper surface of the membrane are removed.
  • Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

4. Data Analysis:

  • The number of migrated cells per high-power field is quantified.
  • Dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated H4R, a key event in receptor desensitization, internalization, and G-protein-independent signaling.[5][8]

1. Cell and Reagent Preparation:

  • Use a cell line engineered to express the H4 receptor and a β-arrestin recruitment detection system (e.g., DiscoveRx PathHunter, BRET, or FRET-based assays).
  • Cells are seeded in appropriate microplates.

2. Compound Addition and Incubation:

  • Varying concentrations of the test compound (this compound or JNJ7777120) are added to the cells.
  • The plates are incubated at 37°C for a period specified by the assay manufacturer (typically 1-2 hours).

3. Signal Detection:

  • The detection reagents are added, and the signal (e.g., luminescence or fluorescence) is measured using a plate reader.

4. Data Analysis:

  • The signal intensity, which is proportional to the extent of β-arrestin recruitment, is plotted against the compound concentration.
  • Dose-response curves are used to determine the EC50 and Emax for compounds that induce β-arrestin recruitment.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing and comparing the functional activity of compounds like this compound and JNJ7777120 at the H4 receptor.

Experimental_Workflow start Start: Compound Characterization binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays g_protein_assay G-Protein Dependent Assays (e.g., Calcium Mobilization, cAMP) functional_assays->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay functional_assays->arrestin_assay data_analysis Data Analysis (EC50, IC50, Emax) g_protein_assay->data_analysis arrestin_assay->data_analysis agonist_path Agonist Pathway (this compound) data_analysis->agonist_path Agonist Characterization antagonist_path Antagonist/Biased Agonist Pathway (JNJ7777120) data_analysis->antagonist_path Antagonist/Biased Characterization compare Compare Potency, Efficacy, and Bias agonist_path->compare antagonist_path->compare end End: Pharmacological Profile compare->end

Caption: General workflow for functional comparison.

References

VUF10460: A Comparative Analysis of its Cross-reactivity with Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of VUF10460 across various histamine receptor subtypes, supported by available experimental data. This compound is widely recognized as a potent and selective agonist for the histamine H4 receptor (H4R), a key target in the research of inflammatory and immune responses. Understanding its cross-reactivity with other histamine receptors—H1, H2, and H3—is crucial for accurate experimental design and potential therapeutic development.

Comparative Binding Affinity of this compound

This compound exhibits a high affinity for the histamine H4 receptor. Its binding affinity has been quantified in both human and rat species. Notably, its affinity for the histamine H3 receptor is significantly lower, demonstrating its selectivity.

Receptor SubtypeSpeciesParameterValueSelectivity (fold) vs. hH4R
H4R HumanKi5.01 nM[1][2]1
H4R RatKi14.13 nM[1][2]N/A
pKi7.46[3]
H3R RatKi1,778.28 nM[1][2]~355
pKi5.75[3]
H1R N/AKiNo data availableN/A
H2R N/AKiNo data availableN/A

Data compiled from multiple sources.[1][2][3] Note: A higher Ki value indicates lower binding affinity.

The data clearly indicates that this compound is a high-affinity ligand for the human H4 receptor. It displays a noteworthy selectivity for the rat H4 receptor over the rat H3 receptor, with an approximately 50-fold greater affinity for H4R in this species.[3] While one source suggests that this compound may also block H1 and H2 receptors, quantitative binding data to support this claim is not available in the reviewed literature.[1] Extensive searches for binding affinity (Ki) or functional activity (EC50/IC50) of this compound at H1 and H2 receptors did not yield specific quantitative results. This suggests a high degree of selectivity of this compound for the H4 receptor, a characteristic often observed with other H4R ligands.

Signaling and Experimental Workflow

The histamine receptors (H1, H2, H3, and H4) are all G protein-coupled receptors (GPCRs) that mediate diverse physiological and pathological processes.[4] Upon agonist binding, they activate distinct intracellular signaling cascades. The H4 receptor, the primary target of this compound, is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gαi/o Protein (inactive) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion This compound This compound (Agonist) This compound->H4R Binds to ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Leads to

Histamine H4 Receptor Signaling Pathway

The experimental workflow to determine the binding affinity and functional activity of a compound like this compound at histamine receptors typically involves radioligand binding assays and functional assays such as GTPγS binding.

cluster_workflow Experimental Workflow prep 1. Membrane Preparation (Cells expressing target receptor) binding_assay 2. Radioligand Binding Assay (Determine Ki) prep->binding_assay functional_assay 3. GTPγS Binding Assay (Determine EC50/Emax) prep->functional_assay analysis 4. Data Analysis (Selectivity Profile) binding_assay->analysis functional_assay->analysis

References

Reproducibility of VUF10460 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported effects of VUF10460, a selective histamine H4 receptor agonist. The objective is to assess the reproducibility of its biological activities across different experimental models, drawing upon published data.

While a direct cross-laboratory comparison of this compound's effects on identical experimental models is limited in the current scientific literature, this guide synthesizes available data to offer insights into its reported actions. The primary focus is on its effects on gastric mucosal integrity, a key area of investigation for this compound. Furthermore, standardized protocols for assessing the impact of this compound on key immune cell functions are provided to facilitate future reproducibility studies.

In Vivo Effects of this compound on Gastric Mucosal Lesions

This compound has been investigated for its role in modulating gastric mucosal integrity, with studies suggesting a pro-ulcerogenic effect through its agonist activity at the histamine H4 receptor. The following table summarizes the key quantitative findings from studies conducted by the same research group using different rodent models of gastric injury.

Experimental ModelSpeciesThis compound DoseObserved EffectQuantitative DataReference
HCl-induced gastric lesionsRatNot specifiedAggravation of gastric damageSignificantly enhanced HCl-induced lesionsCoruzzi G, et al., 2011[1][2]
Indomethacin/Bethanechol-induced gastric damageMouseNot specifiedProulcerogenic effectsData not availableAdami M and Coruzzi G, 2014

Note: While both studies originate from the same research group, the use of different models and species provides some insight into the consistency of this compound's pro-ulcerogenic action. The lack of data from independent laboratories highlights a gap in the literature regarding the broader reproducibility of these findings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments relevant to the investigation of this compound's effects.

HCl-Induced Gastric Lesion Model in Rats

This protocol is based on the methodology described in the study by Coruzzi et al. (2011).[1][2]

Objective: To assess the effect of this compound on gastric mucosal damage induced by hydrochloric acid.

Animals: Male Wistar rats (or a similar strain) are typically used. Animals are fasted for 24 hours prior to the experiment but allowed free access to water.

Procedure:

  • Administer this compound or vehicle control to the test animals. The route of administration (e.g., subcutaneous, intraperitoneal, oral) and vehicle should be clearly defined.

  • After a specified pretreatment time (e.g., 30 minutes), administer 0.6 N HCl orally (e.g., 1 mL/100g body weight).

  • One hour after HCl administration, euthanize the animals.

  • Excise the stomach, open it along the greater curvature, and gently rinse with saline.

  • Examine the gastric mucosa for lesions. The severity of the lesions can be quantified by measuring their total length (in mm) or by using a scoring system.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This in vitro assay is a standard method to evaluate the effect of compounds on mast cell activation.

Objective: To determine if this compound induces or inhibits mast cell degranulation.

Cell Line: RBL-2H3 (rat basophilic leukemia) cells are commonly used as a model for mast cells.

Procedure:

  • Culture RBL-2H3 cells in appropriate media. For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE overnight.

  • Wash the cells with a suitable buffer (e.g., Tyrode's buffer).

  • Add this compound at various concentrations to the cells. Include a positive control (e.g., antigen for IgE-sensitized cells, or a calcium ionophore like A23187) and a negative control (vehicle).

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant (contains released β-hexosaminidase) and lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase.

  • Measure β-hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Calculate the percentage of β-hexosaminidase release as (Supernatant Activity / (Supernatant Activity + Lysate Activity)) x 100.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to attract eosinophils.

Objective: To assess the chemotactic effect of this compound on eosinophils.

Cells: Eosinophils isolated from peripheral blood of healthy or allergic donors.

Procedure:

  • Isolate eosinophils using a suitable method (e.g., density gradient centrifugation followed by immunomagnetic negative selection).

  • Use a Boyden chamber apparatus with a porous membrane (typically 5-8 µm pore size) separating the upper and lower wells.

  • Place this compound at various concentrations in the lower wells of the chamber. Include a positive control (e.g., eotaxin) and a negative control (buffer).

  • Add the eosinophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 1-3 hours).

  • After incubation, remove the membrane, fix, and stain the cells.

  • Count the number of eosinophils that have migrated to the lower side of the membrane using a microscope. The results are typically expressed as the number of migrated cells per high-power field or as a chemotactic index.

Cytokine Release Assay

This assay measures the effect of a compound on the production and secretion of cytokines from immune cells.

Objective: To determine if this compound modulates cytokine release from immune cells (e.g., T cells, monocytes).

Cells: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

Procedure:

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Culture the PBMCs in appropriate media.

  • Stimulate the cells with a suitable agent (e.g., phytohemagglutinin (PHA) for T-cell activation, or lipopolysaccharide (LPS) for monocyte activation).

  • Concurrently, treat the cells with this compound at various concentrations or a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of specific cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, IL-12) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Visualizing Molecular Pathways and Experimental Processes

To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.

G Histamine H4 Receptor Signaling Pathway This compound This compound H4R Histamine H4 Receptor (H4R) This compound->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (α subunit) MAPK MAPK Cascade (e.g., ERK) G_protein->MAPK Activates (βγ subunit) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response MAPK->Cellular_Response Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to Ca2->Cellular_Response G Workflow for HCl-Induced Gastric Lesion Model cluster_preparation Animal Preparation cluster_treatment Treatment cluster_analysis Analysis Fasting Fast Rats for 24h (water ad libitum) Administer_this compound Administer this compound or Vehicle Fasting->Administer_this compound Administer_HCl Administer 0.6 N HCl (after 30 min) Administer_this compound->Administer_HCl Euthanasia Euthanize Rats (after 1 hour) Administer_HCl->Euthanasia Stomach_Excision Excise and Open Stomach Euthanasia->Stomach_Excision Lesion_Quantification Quantify Gastric Lesions (length or score) Stomach_Excision->Lesion_Quantification G Logical Relationship for Reproducibility Assessment This compound This compound H4R_Agonism H4 Receptor Agonism This compound->H4R_Agonism Exerts Biological_Effect Observed Biological Effect (e.g., Pro-ulcerogenic) H4R_Agonism->Biological_Effect Leads to Lab1 Laboratory 1 (e.g., Coruzzi et al.) Biological_Effect->Lab1 Investigated by Lab2 Independent Laboratory 2 Biological_Effect->Lab2 Should be investigated by Reproducibility Reproducibility Lab1->Reproducibility Provides initial data for Lab2->Reproducibility Provides data for comparison

References

VUF10460: A Comparative Guide to a Key H4 Receptor Agonist for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VUF10460, a widely used tool compound for studying the histamine H4 receptor (H4R), with other alternative H4R ligands. The H4 receptor, a G protein-coupled receptor predominantly expressed on hematopoietic cells, is a promising therapeutic target for a variety of inflammatory and immune disorders. Understanding the pharmacological tools available to probe H4R function is crucial for advancing research in this field. This document presents objective comparisons, supported by experimental data, to aid researchers in selecting the most appropriate compound for their studies.

Comparative Pharmacological Data

The selection of a tool compound is critically dependent on its potency, selectivity, and functional activity at the target receptor. The following tables summarize the quantitative data for this compound and several alternative H4R ligands.

Table 1: H4 Receptor Binding Affinities and Functional Potencies of this compound and Alternative Compounds

CompoundTypeSpeciesAssayParameterValue (nM)Reference
This compound AgonistHumanRadioligand BindingKi6.03[1]
RatRadioligand BindingKi34.67[1]
RatRadioligand BindingpKi7.46[2][3]
JNJ 7777120 AntagonistHuman, Mouse, RatRadioligand BindingKi~4[4]
HumanFunctional Assay (Mast Cell Chemotaxis)IC5040[4]
A-943931 AntagonistHumanRadioligand BindingKi5[5]
RatRadioligand BindingKi4[5]
MouseFunctional Assay (Histamine-induced shape change)IC50380[5]
Clobenpropit Agonist/Partial AgonistHumanRadioligand Binding--[6][7]
Thioperamide Antagonist/Inverse AgonistHumanRadioligand BindingKi27[8]
HumanFunctional Assay (Eosinophil Chemotaxis)IC50519[8]

Table 2: Selectivity Profile of this compound and Alternative H4R Ligands

CompoundTarget ReceptorSelectivity (Fold) over H3RSelectivity (Fold) over H1R & H2RReference
This compound H4R~50 (rat)-[1][2][3]
JNJ 7777120 H4R>1000>1000[9][10][11]
A-943931 H4RHighHigh[5][12]
Clobenpropit H4R/H3RDual Ligand-[6]
Thioperamide H4R/H3RDual Ligand-[8]

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize H4R ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H4 receptor.

Objective: To measure the affinity of a test compound (e.g., this compound) for the H4 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human or rat H4 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a cold buffer and isolate the membrane fraction by centrifugation.

  • Competitive Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-histamine) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: Allow the reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.[7][13][14]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate or inhibit H4R-mediated intracellular calcium release.

Objective: To assess the agonist or antagonist activity of a test compound on H4R-mediated calcium signaling.

Methodology:

  • Cell Culture: Plate cells expressing the H4 receptor (e.g., CHO-Gαqi5-H4R cells) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) by incubating them in a buffer containing the dye for approximately 1 hour at 37°C.

  • Compound Addition: For agonist testing, add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known H4R agonist at its EC80 concentration.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR or SpectraMax). The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.[1][8][15][16]

In Vivo Zymosan-Induced Peritonitis Model

This animal model is used to evaluate the anti-inflammatory effects of H4R antagonists.

Objective: To assess the ability of an H4R antagonist to reduce neutrophil infiltration in a mouse model of peritonitis.

Methodology:

  • Animal Acclimatization: Acclimatize male BALB/c mice to the experimental conditions for a sufficient period.

  • Compound Administration: Administer the H4R antagonist (e.g., JNJ 7777120, typically 10 mg/kg) or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.

  • Induction of Peritonitis: Induce peritonitis by intraperitoneally injecting zymosan (e.g., 0.25 mg in saline).

  • Peritoneal Lavage: After a set time (e.g., 2 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with ice-cold phosphate-buffered saline (PBS).

  • Cell Counting: Determine the total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid using a hemocytometer and stained cytospins.

  • Data Analysis: Compare the number of neutrophils in the peritoneal fluid of the compound-treated group to the vehicle-treated group. A significant reduction in neutrophil numbers indicates an anti-inflammatory effect.[4][9][17]

Signaling Pathways and Experimental Workflows

H4R_Signaling_Pathway This compound This compound (Agonist) H4R H4R This compound->H4R Activates JNJ7777120 JNJ 7777120 (Antagonist) JNJ7777120->H4R Blocks Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release, Inflammation) G_protein G_protein H4R->G_protein Activates BetaArrestin BetaArrestin H4R->BetaArrestin Recruits AC AC G_protein->AC Inhibits (αi/o) PLC PLC G_protein->PLC Activates (βγ) cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Inhibits Ca2 Ca2 IP3->Ca2 Mobilizes Ca2->Cellular_Response MAPK MAPK BetaArrestin->MAPK Activates MAPK->Cellular_Response

Experimental_Workflow Start Compound Selection (this compound or Alternative) Binding Binding Start->Binding Functional Functional Start->Functional DataAnalysis Data Analysis & Interpretation AnimalModel AnimalModel DataAnalysis->AnimalModel Promising Compounds Binding->DataAnalysis Functional->DataAnalysis Dosing Dosing AnimalModel->Dosing Efficacy Efficacy Dosing->Efficacy Efficacy->DataAnalysis

Conclusion

This compound serves as a valuable agonist for probing H4 receptor function, particularly in studies where selective activation of the receptor is desired. Its selectivity for the H4 receptor over the H3 receptor makes it a useful tool for dissecting the roles of these two closely related receptors. However, for studies requiring the blockade of H4R activity, highly selective antagonists such as JNJ 7777120 and A-943931 are the preferred tools due to their high potency and exceptional selectivity over other histamine receptor subtypes. Compounds with dual H3/H4 receptor activity, like clobenpropit and thioperamide, can be employed in specific contexts to investigate the combined roles of these receptors. The choice of the appropriate tool compound is paramount for the generation of reliable and interpretable data in H4 receptor research. This guide provides the necessary comparative data and methodological insights to facilitate this critical decision-making process.

References

A Head-to-Head Comparison of VUF10460 and Other Immunomodulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the histamine H4 receptor agonist VUF10460 with other key immunomodulators, including the H4 receptor antagonist JNJ-7777120, the second-generation antihistamine cetirizine, and the corticosteroid dexamethasone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective mechanisms of action and effects on key immune responses, supported by experimental data.

Executive Summary

This compound is a potent agonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This guide contrasts its activity with the H4R antagonist JNJ-7777120, the widely-used H1 receptor antagonist cetirizine, and the broad-spectrum anti-inflammatory agent dexamethasone. The comparative data presented herein focuses on critical immunomodulatory functions: mast cell degranulation, eosinophil chemotaxis, and cytokine release. While this compound's pro-inflammatory potential via H4R agonism is highlighted, the other agents demonstrate varying degrees of inhibitory effects on these inflammatory processes.

Mechanism of Action and Signaling Pathways

The immunomodulators discussed in this guide exert their effects through distinct signaling pathways. Understanding these pathways is crucial for interpreting their biological effects and for designing future research.

This compound and JNJ-7777120: Modulating the Histamine H4 Receptor

This compound, as an agonist, activates the H4 receptor, a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events are associated with chemotaxis of various immune cells, including mast cells and eosinophils.[2] Conversely, JNJ-7777120 acts as a competitive antagonist, blocking the H4 receptor and preventing its activation by histamine or other agonists, thereby inhibiting these downstream signaling events.[3][4]

cluster_VUF This compound (Agonist) cluster_JNJ JNJ-7777120 (Antagonist) VUF This compound H4R Histamine H4 Receptor VUF->H4R Activates JNJ JNJ-7777120 JNJ->H4R Blocks Gai Gαi/o Protein H4R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Ca ↑ Intracellular Ca²⁺ Gai->Ca cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis) cAMP->Response Ca->Response

Figure 1: Signaling pathway of H4 receptor modulation by this compound and JNJ-7777120.

Cetirizine: Targeting the Histamine H1 Receptor

Cetirizine is a second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor, another GPCR.[5][6][7] By binding to the H1 receptor, cetirizine stabilizes it in an inactive conformation, preventing histamine-induced activation. This blockade inhibits the downstream signaling cascade, which involves the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to cellular responses like smooth muscle contraction and increased vascular permeability.[5]

Cetirizine Cetirizine H1R Histamine H1 Receptor Cetirizine->H1R Inverse Agonist Gq Gαq/11 Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Response Allergic Response IP3->Response DAG->Response

Figure 2: Signaling pathway of H1 receptor modulation by Cetirizine.

Dexamethasone: A Broad-Acting Glucocorticoid

Dexamethasone, a synthetic glucocorticoid, acts through a different mechanism. It diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[8][9] The activated GR-dexamethasone complex then translocates to the nucleus, where it acts as a transcription factor.[8] It can upregulate the expression of anti-inflammatory genes and downregulate the expression of pro-inflammatory genes, such as those encoding cytokines, by interfering with other transcription factors like NF-κB and AP-1.[10]

Dexamethasone Dexamethasone GR Glucocorticoid Receptor (cytoplasmic) Dexamethasone->GR Binds GR_complex GR-Dexamethasone Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus Translocates DNA DNA GR_complex->DNA Binds to GREs Anti_inflammatory ↑ Anti-inflammatory Gene Expression DNA->Anti_inflammatory Pro_inflammatory ↓ Pro-inflammatory Gene Expression DNA->Pro_inflammatory

Figure 3: Simplified signaling pathway of Dexamethasone.

Head-to-Head Performance Data

The following tables summarize the available quantitative data for the effects of this compound and the selected immunomodulators on key inflammatory cell functions.

Table 1: Mast Cell Degranulation (β-Hexosaminidase Release)

CompoundTargetActionCell TypeIC50 / EC50Citation(s)
This compound H4 ReceptorAgonist-Data not available-
JNJ-7777120 H4 ReceptorAntagonistMouse bone marrow-derived mast cellsData on chemotaxis available, not degranulation[11]
Cetirizine H1 ReceptorInverse AgonistRat peritoneal mast cellsSignificant reduction at 100 µM and 1 mM[12]
Dexamethasone Glucocorticoid ReceptorAgonistMouse bone marrow-derived mast cellsInhibition of IgE-mediated release at 10⁻⁷ to 10⁻⁶ M[13][14]

Table 2: Eosinophil Chemotaxis

CompoundTargetActionChemoattractantIC50 / EC50Citation(s)
This compound H4 ReceptorAgonist-Data not available-
JNJ-7777120 H4 ReceptorAntagonistHistamine86 nM[3]
Cetirizine H1 ReceptorInverse AgonistPAFInhibition at 0.01-1 µg/mL[15]
Dexamethasone Glucocorticoid ReceptorAgonist-Dose-dependent inhibition (significant at 0.001 mg/ml)[16]

Table 3: Cytokine Release

CompoundTargetActionCell TypeEffectCitation(s)
This compound H4 ReceptorAgonist-Data not available-
JNJ-7777120 H4 ReceptorAntagonistAntigen-stimulated BMMCsDose-dependently inhibits CCL17 and CCL22 production (30-100 µM)[11]
Cetirizine H1 ReceptorInverse AgonistHuman leukemic mast cellsInhibits GM-CSF, IL-4, IL-13, and TNF-α release[17]
Dexamethasone Glucocorticoid ReceptorAgonistHuman cord blood-derived mast cellsDose-dependently inhibits GM-CSF and TNF-α production[18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Experimental Workflow:

A 1. Sensitize mast cells with IgE overnight B 2. Wash cells and resuspend in buffer A->B C 3. Pre-incubate with immunomodulator or vehicle B->C D 4. Stimulate degranulation with antigen C->D E 5. Pellet cells by centrifugation D->E F 6. Collect supernatant E->F G 7. Lyse cell pellet (for total release) E->G H 8. Measure β-hexosaminidase activity in supernatant and lysate F->H G->H I 9. Calculate percentage of degranulation H->I

Figure 4: Workflow for the β-hexosaminidase release assay.

Detailed Protocol:

  • Cell Culture and Sensitization: Culture mast cells (e.g., bone marrow-derived mast cells or RBL-2H3 cells) in appropriate media. For IgE-dependent degranulation, sensitize cells with an appropriate concentration of anti-DNP IgE overnight.[19][20]

  • Cell Preparation: Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer) and resuspend them at a desired concentration.[19]

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test immunomodulator (this compound, JNJ-7777120, cetirizine, dexamethasone) or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.[20]

  • Stimulation: Induce degranulation by adding an antigen (e.g., DNP-BSA) or other secretagogue (e.g., compound 48/80) and incubate for 30-45 minutes at 37°C.[19][21]

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Activity Measurement: To measure total β-hexosaminidase content, lyse the cell pellet with a detergent (e.g., Triton X-100).[19] Incubate the supernatant and lysate samples with a chromogenic substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide). Stop the reaction and measure the absorbance at 405 nm.[22]

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the migration of eosinophils towards a chemoattractant.

Experimental Workflow:

A 1. Isolate eosinophils from whole blood D 4. Add eosinophils (pre-incubated with immunomodulator or vehicle) to the upper chamber A->D B 2. Place chemoattractant in the lower chamber of the Boyden chamber C 3. Place porous membrane over the lower chamber B->C C->D E 5. Incubate to allow cell migration D->E F 6. Fix and stain the membrane E->F G 7. Count migrated cells on the lower surface of the membrane F->G

Figure 5: Workflow for the Boyden chamber eosinophil chemotaxis assay.

Detailed Protocol:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection techniques.[23]

  • Chamber Setup: Place a solution containing a chemoattractant (e.g., PAF, eotaxin, or histamine) in the lower wells of a Boyden chamber. Cover the wells with a microporous membrane (typically 3-8 µm pore size).[24]

  • Cell Preparation and Incubation: Pre-incubate the isolated eosinophils with different concentrations of the test immunomodulators or vehicle control.

  • Migration: Add the eosinophil suspension to the upper wells of the Boyden chamber. Incubate the chamber for 1-3 hours at 37°C in a humidified incubator to allow the cells to migrate through the pores towards the chemoattractant.

  • Cell Staining and Counting: After incubation, remove the membrane, fix it, and stain the migrated cells on the lower surface. Count the number of migrated cells per high-power field using a microscope.

In Vitro Cytokine Profiling

This method is used to assess the effect of immunomodulators on the production and secretion of a panel of cytokines from immune cells.

Experimental Workflow:

A 1. Isolate peripheral blood mononuclear cells (PBMCs) B 2. Culture PBMCs and pre-incubate with immunomodulator or vehicle A->B C 3. Stimulate cells with an appropriate stimulus (e.g., LPS, anti-CD3/CD28) B->C D 4. Incubate for a specified period (e.g., 24-48 hours) C->D E 5. Collect cell culture supernatant D->E F 6. Quantify cytokine levels using ELISA, multiplex bead array, or other immunoassays E->F

Figure 6: Workflow for in vitro cytokine profiling.

Detailed Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment: Culture the isolated PBMCs in a suitable medium. Pre-incubate the cells with the desired concentrations of this compound, JNJ-7777120, cetirizine, or dexamethasone for a specific duration (e.g., 1 hour).

  • Cell Stimulation: Stimulate the cells with an appropriate agent to induce cytokine production. Common stimuli include lipopolysaccharide (LPS) for innate immune cells or anti-CD3/CD28 antibodies for T-cell activation.

  • Incubation: Incubate the cells for a period ranging from a few hours to several days, depending on the cytokines of interest.

  • Supernatant Collection: After incubation, centrifuge the culture plates to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Analyze the cytokine levels in the supernatant using a multiplex immunoassay (e.g., Luminex-based bead array) or individual ELISAs for specific cytokines of interest (e.g., TNF-α, IL-6, IL-10, IFN-γ).

Conclusion

This guide provides a comparative overview of this compound and other key immunomodulators. The presented data highlights the distinct mechanisms and functional consequences of targeting the H4 receptor with an agonist (this compound) versus an antagonist (JNJ-7777120), as well as the broader inhibitory effects of the H1 antagonist cetirizine and the corticosteroid dexamethasone. The lack of quantitative data for this compound in several key assays underscores the need for further research to fully elucidate its immunomodulatory profile and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for conducting such comparative studies.

References

VUF10460 In Vivo Efficacy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo efficacy of a compound is paramount. This guide provides a comparative analysis of VUF10460, a non-imidazole histamine H4 receptor (H4R) agonist, against other alternatives, supported by experimental data. The information is presented to facilitate objective evaluation and inform future research directions.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist such as this compound, a signaling cascade is initiated that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway also involves the modulation of mitogen-activated protein kinase (MAPK) signaling and intracellular calcium mobilization. These signaling events are central to the role of the H4 receptor in mediating inflammatory and immune responses.

H4R_Signaling_Pathway cluster_cell Cell Membrane cluster_response Cellular Response This compound This compound (Agonist) H4R Histamine H4 Receptor This compound->H4R Binds to G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates Ca2_ion Ca²⁺ (intracellular) G_protein->Ca2_ion Increases cAMP cAMP AC->cAMP Decreases production of Response Inflammatory and Immune Modulation cAMP->Response MAPK->Response Ca2_ion->Response

Caption: Histamine H4 Receptor Signaling Pathway.

Comparative In Vivo Efficacy of this compound

The in vivo effects of this compound have been investigated in various preclinical models. A key study by Coruzzi et al. (2011) examined the impact of this compound on gastric ulcer formation in rats. This study provides valuable quantitative data for comparing its efficacy with other H4 receptor agonists.

Gastric Ulcer Model in Rats

The pro-ulcerogenic effects of H4 receptor agonists were evaluated in a model of hydrochloric acid (HCl)-induced gastric lesions in rats. The data below summarizes the findings for this compound and provides a comparison with other relevant compounds where available.

CompoundDose (mg/kg, s.c.)Ulcer Index (mm²) (Mean ± SEM)% Increase vs. Control
Control (Vehicle)-18.5 ± 2.3-
This compound 1035.2 ± 4.190.3%
This compound 3048.9 ± 5.5164.3%
Imetit (H3R/H4R Agonist)1029.7 ± 3.860.5%
Clobenpropit (H4R Agonist/H3R Antagonist)10Not Reported-
p < 0.05 vs. Control

Note: Data extracted from Coruzzi G, et al. Eur J Pharmacol. 2011.

Experimental Protocols

HCl-Induced Gastric Lesion Model in Rats

A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol is based on the study by Coruzzi et al. (2011).

Gastric_Ulcer_Workflow cluster_protocol Experimental Protocol start Start: Wistar Rats (200-250g) fasting 24-hour Fasting (water ad libitum) start->fasting drug_admin Subcutaneous (s.c.) Administration of this compound or Vehicle fasting->drug_admin hcl_admin 30 min Post-Drug Administration: Intragastric (i.g.) 0.6 M HCl (1 ml/rat) drug_admin->hcl_admin euthanasia 1 hour Post-HCl Administration: Euthanasia (Cervical Dislocation) hcl_admin->euthanasia stomach_removal Stomach Removal and Opening along the Greater Curvature euthanasia->stomach_removal lesion_measurement Measurement of Hemorrhagic Lesions (Ulcer Index in mm²) stomach_removal->lesion_measurement end End: Data Analysis lesion_measurement->end

Caption: Workflow for HCl-Induced Gastric Lesion Model.

Discussion and Future Directions

The available in vivo data indicates that this compound is a potent H4 receptor agonist that can significantly exacerbate HCl-induced gastric lesions in rats in a dose-dependent manner. When compared to the mixed H3R/H4R agonist imetit, this compound appears to have a more pronounced pro-ulcerogenic effect at the same dose.

It is important to note that the current in vivo data for this compound is limited. To provide a more comprehensive comparison guide, further research is needed to evaluate the efficacy of this compound in other in vivo models, such as those for inflammation and pruritus, where H4 receptor modulation is known to play a significant role. Direct, head-to-head comparative studies of this compound with other selective H4 receptor agonists, such as clobenpropit and 4-methylhistamine, using standardized protocols and quantitative endpoints, would be highly valuable to the scientific community. Such studies would enable a more definitive assessment of the relative potency and efficacy of these compounds and aid in the selection of the most appropriate tools for investigating H4 receptor biology and for potential therapeutic development.

Correlating In Vitro Potency with In Vivo Activity: A Comparative Guide to the Histamine H4 Receptor Ligands VUF10460 and JNJ-7777120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of VUF10460, a histamine H4 receptor (H4R) agonist, and JNJ-7777120, a selective H4R antagonist. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows, this document aims to facilitate a deeper understanding of the correlation between in vitro potency and in vivo activity for this important drug target.

Data Presentation: Quantitative Comparison of this compound and JNJ-7777120

The following table summarizes the key in vitro and in vivo pharmacological parameters for this compound and JNJ-7777120, providing a clear comparison of their potency and activity.

ParameterThis compoundJNJ-7777120
Target Histamine H4 Receptor (H4R)Histamine H4 Receptor (H4R)
Action AgonistAntagonist
In Vitro Potency
Binding Affinity (pKi)7.46 (rat H4R)[1]8.35 (human H4R, Ki = 4.5 nM)[2][3][4]
Functional Potency (pEC50)~7.5 (human H4R, inferred from related compounds)[5]Not Applicable (Antagonist)
In Vivo Activity
ModelHCl-induced gastric lesions in ratsZymosan-induced peritonitis in mice[3]
Dose Range10 - 30 mg/kg, s.c.10 - 30 mg/kg, s.c.[3][6]
Observed EffectPro-ulcerogenic (enhancement of gastric lesions)Anti-inflammatory (inhibition of neutrophil infiltration)[2][6]

Experimental Protocols

Radioligand Binding Assay (for In Vitro Affinity)

Objective: To determine the binding affinity (Ki) of this compound and JNJ-7777120 for the histamine H4 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the recombinant human or rat histamine H4 receptor. Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand with known high affinity for the H4R (e.g., [³H]-Histamine) is incubated with the prepared cell membranes.

  • Compound Incubation: A range of concentrations of the unlabeled test compound (this compound or JNJ-7777120) is added to compete with the radioligand for binding to the receptor.

  • Equilibration and Separation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo HCl-Induced Gastric Lesion Model (for this compound Activity)

Objective: To evaluate the in vivo agonist activity of this compound on gastric mucosa integrity in rats.

General Protocol:

  • Animal Model: Male Wistar rats are used for this model. The animals are fasted for 24 hours prior to the experiment but allowed free access to water.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline) and administered subcutaneously (s.c.) at various doses (e.g., 10 and 30 mg/kg). A control group receives the vehicle alone.

  • Induction of Gastric Lesions: One hour after compound administration, gastric lesions are induced by oral administration of 0.6 N HCl.

  • Evaluation of Lesions: After a set period (e.g., 1 hour) following HCl administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Quantification of Damage: The area of hemorrhagic lesions in the gastric mucosa is measured. The ulcer index can be calculated based on the number and severity of the lesions.

  • Data Analysis: The ulcer indices of the this compound-treated groups are compared to the vehicle-treated control group to determine the effect of the compound on gastric lesion formation.

In Vivo Zymosan-Induced Peritonitis Model (for JNJ-7777120 Activity)

Objective: To assess the in vivo anti-inflammatory activity of the H4R antagonist JNJ-7777120 in mice.

General Protocol:

  • Animal Model: Male BALB/c mice are used for this model.

  • Compound Administration: JNJ-7777120 is dissolved in an appropriate vehicle and administered subcutaneously (s.c.) or orally (p.o.) at various doses (e.g., 10 and 30 mg/kg). The control group receives the vehicle.

  • Induction of Peritonitis: Peritonitis is induced by intraperitoneal (i.p.) injection of zymosan A (a yeast cell wall component).

  • Peritoneal Lavage: At a specific time point after zymosan injection (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffered saline solution containing EDTA to collect the inflammatory cells.

  • Cell Quantification: The total number of leukocytes in the peritoneal lavage fluid is determined. Differential cell counts, particularly for neutrophils, are performed using standard hematological techniques or flow cytometry.

  • Data Analysis: The number of infiltrating neutrophils in the JNJ-7777120-treated groups is compared to the vehicle-treated control group to evaluate the anti-inflammatory effect of the compound.

Mandatory Visualizations

Histamine H4 Receptor Signaling Pathway

H4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound (Agonist) H4R Histamine H4 Receptor This compound->H4R Binds to G_protein Gαi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling cascade of the Histamine H4 Receptor upon agonist binding.

Experimental Workflow: In Vitro to In Vivo Correlation

InVitro_InVivo_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis invitro_potency Determine In Vitro Potency - Binding Affinity (Ki) - Functional Potency (EC50) animal_model Select Relevant Animal Model (e.g., Inflammation, Gastric Ulcer) invitro_potency->animal_model Guides correlation Correlate In Vitro Potency with In Vivo Efficacy invitro_potency->correlation invitro_selectivity Assess Selectivity (vs. other histamine receptors) invitro_selectivity->animal_model dose_response Conduct Dose-Response Studies (Determine ED50/Effective Dose) animal_model->dose_response pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling dose_response->pk_pd pk_pd->correlation

Caption: Workflow for correlating in vitro potency with in vivo activity.

References

Safety Operating Guide

Proper Disposal of VUF10460: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of VUF10460, a non-imidazole histamine H4 receptor agonist. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory chemical waste procedures to maintain a safe working environment and comply with regulations.[1]

Hazard Profile of this compound

A comprehensive understanding of a substance's hazard profile is fundamental to its safe handling and disposal. The following table summarizes the key hazard information for this compound.

Hazard ClassificationRating/ValueSource
GHS Classification Not classified[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Aquatic Toxicity Water hazard class 1 (Self-assessment): slightly hazardous for water[1]

This data indicates that this compound has a low immediate hazard profile. However, its slight hazard to aquatic life necessitates that it not be disposed of down the drain.

Step-by-Step Disposal Procedures for this compound

The following procedures outline the recommended steps for the proper disposal of this compound waste, including pure compound, solutions, and contaminated labware.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or expired this compound powder, along with any grossly contaminated personal protective equipment (PPE) such as gloves and weigh boats, in a designated solid chemical waste container.

    • This container should be a durable, sealable plastic or glass bottle clearly labeled for non-hazardous solid chemical waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated liquid chemical waste container.

    • The container must be compatible with the solvent used (e.g., a high-density polyethylene (HDPE) container for aqueous solutions or a glass container for organic solvent solutions).

    • Never dispose of this compound solutions down the drain due to its slight aquatic hazard.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.

Waste Container Management
  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (as a best practice for all chemical waste).

    • The full chemical name: "this compound" or "4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine". Avoid using abbreviations.

    • An approximate concentration and the solvent used for liquid waste.

    • The date the waste was first added to the container.

    • The principal investigator's name and laboratory location.

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Use secondary containment (such as a chemical-resistant tray) to prevent spills.

Disposal of Empty Containers
  • Triple Rinsing: Empty this compound containers should be triple-rinsed with a suitable solvent.

    • The rinsate from the first rinse should be collected and disposed of as liquid chemical waste.

    • Subsequent rinsates can typically be disposed of down the drain, but check with your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Defacing and Disposal: After triple rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or solid waste stream as directed by your institution.

Requesting Waste Pickup
  • Once a waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often 90 days), submit a request for waste pickup to your institution's EHS office.

  • Follow your institution's specific procedures for waste pickup requests, which may involve an online form or a paper manifest.

Experimental Protocol Waste Management

For researchers using this compound in experiments, it is crucial to consider waste management during the protocol design phase.

Example Experimental Protocol: In Vitro Cell-Based Assay

  • Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in DMSO.

    • Waste Generated: Small amount of residual this compound in the original vial, contaminated pipette tips.

    • Disposal: The empty vial should be triple-rinsed with DMSO, with the rinsate collected as liquid chemical waste. Contaminated pipette tips go into the solid chemical waste container.

  • Preparation of Working Solutions: The stock solution is serially diluted in cell culture media.

    • Waste Generated: Contaminated pipette tips and microcentrifuge tubes.

    • Disposal: All contaminated plasticware should be disposed of in the solid chemical waste stream.

  • Cell Treatment and Incubation: Cells are treated with various concentrations of this compound.

    • Waste Generated: Spent cell culture media containing this compound.

    • Disposal: The media should be aspirated and collected as liquid chemical waste. If the media also contains biohazardous materials, it must be treated as a mixed biohazardous and chemical waste stream and disposed of according to your institution's specific procedures for this type of waste.

  • Assay Measurement: The cellular response is measured.

    • Waste Generated: Assay plates or tubes containing residual this compound.

    • Disposal: These should be disposed of in the solid chemical waste container.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

VUF10460_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path Waste This compound Waste Generated IsSolid Solid? Waste->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Chemical Waste Container IsSolid->SolidWaste Yes IsSharp Sharp? IsLiquid->IsSharp No LiquidWaste Collect in Labeled Liquid Chemical Waste Container IsLiquid->LiquidWaste Yes IsEmptyContainer Empty Container? IsSharp->IsEmptyContainer No SharpsWaste Dispose in Chemical Sharps Container IsSharp->SharpsWaste Yes TripleRinse Triple Rinse Container IsEmptyContainer->TripleRinse Yes DisposeContainer Dispose of Defaced Container in Regular Waste/Recycling TripleRinse->DisposeContainer RinsateWaste Collect First Rinsate as Liquid Chemical Waste TripleRinse->RinsateWaste RinsateWaste->LiquidWaste

Caption: Decision workflow for the proper segregation and disposal of different forms of this compound waste.

By following these procedures and the accompanying workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

References

Essential Safety and Handling of VUF10460: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides crucial safety and logistical information for the handling and disposal of VUF10460, a non-imidazole histamine H4 receptor agonist. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance, it is imperative to follow standard laboratory safety protocols as the toxicological properties of many research chemicals are not fully characterized.[1] The following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times to protect from splashes or airborne particles.
Hand Protection Disposable nitrile glovesInspect gloves for integrity before use and change them frequently, especially if contaminated.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Not generally requiredWork in a well-ventilated area. A fume hood should be used when handling large quantities or if there is a potential for aerosolization.[2][3]

Operational Plan: Handling this compound

This section outlines the step-by-step procedures for the safe handling of this compound, from preparation to experimental use.

1. Preparation and Weighing:

  • Conduct all weighing and initial dilutions of solid this compound in a chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.

  • Ensure the balance is clean before and after weighing.

2. Solution Preparation:

  • This compound is a crystalline solid.[2]

  • For in vitro studies, it is recommended to prepare a stock solution in Dimethyl Sulfoxide (DMSO), where its solubility is high (≥ 100 mg/mL).[4][5] Use newly opened, anhydrous DMSO for best results, as hygroscopic DMSO can affect solubility.[4]

  • For in vivo experiments in rats, this compound can be dissolved in 100% DMSO.[4]

  • When preparing working solutions from a DMSO stock, perform serial dilutions in the appropriate aqueous buffer or cell culture medium. To avoid precipitation, ensure the final DMSO concentration is low (typically ≤ 0.5%).[5]

  • If precipitation occurs during preparation, gentle heating and/or sonication may aid in dissolution.[4]

3. Experimental Use:

  • Clearly label all solutions containing this compound with the chemical name, concentration, solvent, and date of preparation.

  • When treating cells or administering the compound, handle the solutions with care to avoid spills and splashes.

  • After use, decontaminate all work surfaces with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weigh paper, should be collected in a designated hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal by your institution's environmental health and safety department.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₅H₁₉N₅[2]
Molecular Weight 269.34 g/mol [4]
CAS Number 1028327-66-3[2][4]
Appearance Light yellow to yellow solid[4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[4]
Storage (In Solvent) -80°C for 2 years; -20°C for 1 year[4]
Solubility ≥ 100 mg/mL in DMSO[4]
pKi (rat H4 receptor) 7.46[4]
pKi (rat H3 receptor) 5.75[4]

Visualizations

The following diagrams illustrate the signaling pathway of the histamine H4 receptor and a general experimental workflow for handling this compound.

VUF10460_Signaling_Pathway Histamine H4 Receptor Signaling Pathway This compound This compound (Agonist) H4R Histamine H4 Receptor (GPCR) This compound->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Immune_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) PKA->Immune_Response Ca_mobilization->Immune_Response MAPK->Immune_Response

Caption: this compound activates the H4 receptor, leading to Gi/o protein signaling.

VUF10460_Handling_Workflow This compound Experimental Workflow start Start ppe 1. Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) start->ppe weigh 2. Weigh Solid this compound (in Fume Hood) ppe->weigh prepare_stock 3. Prepare Stock Solution (e.g., in DMSO) weigh->prepare_stock prepare_working 4. Prepare Working Solution (Dilute in Buffer/Media) prepare_stock->prepare_working experiment 5. Perform Experiment (Cell Treatment / Animal Dosing) prepare_working->experiment decontaminate 6. Decontaminate Work Area and Equipment experiment->decontaminate dispose 7. Dispose of Waste (Chemical & Contaminated Waste) decontaminate->dispose end End dispose->end

Caption: Procedural workflow for the safe handling of this compound in a lab setting.

References

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VUF10460

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